Benzyldimethyltetradecylammonium chloride
Description
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent) | |
| Record name | Miristalkonium chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6036384 | |
| Record name | Tetradecyldimethylbenzylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Miristalkonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Free-flowing powder, White crystalline powder | |
CAS No. |
139-08-2, 68391-01-5, 68424-85-1 | |
| Record name | Benzyldimethyltetradecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miristalkonium chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecyldimethylbenzylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Miristalkonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTALKONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60-61 °C | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Benzyldimethyltetradecylammonium chloride CAS number 139-08-2
An In-depth Technical Guide to Benzyldimethyltetradecylammonium Chloride (CAS 139-08-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (BDTAC), a prominent member of the quaternary ammonium compound (QAC) family. Intended for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, safety considerations, and analytical methodologies.
Introduction to this compound (BDTAC)
This compound, also known as Myristalkonium chloride, is a cationic surfactant and a potent antimicrobial agent.[1][2][3] It belongs to the broader class of quaternary ammonium compounds (QACs), which are characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups.[4] In BDTAC, the nitrogen is bonded to a benzyl group, two methyl groups, and a long-chain tetradecyl (C14) alkyl group.[1] This amphipathic structure, featuring a hydrophilic cationic "head" and a long hydrophobic "tail," is the foundation of its surface-active and biocidal properties.[1]
BDTAC is utilized across a wide range of industries, from pharmaceuticals and personal care to industrial disinfection and material science.[2][4] In a research and drug development context, it serves as an antimicrobial preservative in formulations like eye drops, a disinfectant for sterile environments, a surfactant for enhancing solubility, and a phase transfer catalyst in organic synthesis.[5][6][7]
Physicochemical Properties
The physical and chemical characteristics of BDTAC dictate its behavior in various formulations and systems. It is typically available as a white to off-white crystalline powder or solid.[1][8][9]
| Property | Value | Source(s) |
| CAS Number | 139-08-2 | [1] |
| Molecular Formula | C₂₃H₄₂ClN | [1] |
| Molecular Weight | 368.04 g/mol | [10] |
| Appearance | White to off-white crystalline powder/solid | [1][8][9][11] |
| Melting Point | 56-62 °C | [4] |
| Solubility | Soluble in water (>1,000 mg/L) and organic solvents. | [1][4][9] |
| IUPAC Name | benzyl-dimethyl-tetradecylazanium;chloride | [10] |
| Synonyms | Myristalkonium chloride, Tetradecyl dimethyl benzyl ammonium chloride | [8][10] |
Synthesis and Chemical Profile
Established Synthetic Route: The Menshutkin Reaction
The primary industrial synthesis of BDTAC is achieved through a quaternization reaction, a classic example of the Menshutkin reaction.[12] This process involves the alkylation of a tertiary amine.
The synthesis can be conceptualized in two main steps:
-
Formation of the Tertiary Amine: Dimethylamine is reacted with tetradecyl chloride to produce tetradecyldimethylamine.
-
Quaternization: The resulting tetradecyldimethylamine, a tertiary amine, acts as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of benzyl chloride. This SN2 reaction forms the stable quaternary ammonium salt, BDTAC.[12]
The reaction is typically performed under elevated temperatures, and various solvents can be used to facilitate the process and simplify purification.[13][14]
Caption: Synthesis of BDTAC via quaternization.
Chemical Stability and Reactivity
BDTAC is stable under normal storage conditions.[4][9] As a quaternary ammonium salt, it is generally unreactive towards most acids, oxidants, and electrophiles.[12] However, it can undergo dealkylation in the presence of strong nucleophiles. When heated to decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride.[4]
Mechanism of Antimicrobial Action
The biocidal activity of BDTAC is a direct consequence of its cationic, amphipathic structure. The mechanism is primarily based on the disruption of microbial cell membranes.[5][7][12]
The process can be described in several stages:
-
Adsorption and Binding: The positively charged cationic head of BDTAC is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
-
Hydrophobic Interaction: The long, hydrophobic tetradecyl (C14) tail penetrates the lipid bilayer of the cell membrane. The C14 length is particularly effective against Gram-positive bacteria.[7]
-
Membrane Disruption: The insertion of numerous BDTAC molecules disrupts the ordered structure of the lipid bilayer. This leads to a loss of membrane integrity, compromising its function as a selective permeability barrier.[7]
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids.
-
Enzyme Deactivation and Cell Lysis: The disruption of membrane-bound enzymes, critical for processes like respiration, and the overall loss of cellular contents lead to metabolic arrest and ultimately, cell death.[7]
Caption: Mechanism of BDTAC antimicrobial action.
BDTAC is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[7] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[7]
Applications in Research and Drug Development
Antimicrobial Preservative and Disinfectant
Due to its potent biocidal properties, BDTAC is a key ingredient in disinfectants, sanitizers, and personal care products.[2] In pharmaceutical formulations, particularly ophthalmic and nasal preparations, it is used as a preservative to prevent microbial contamination.[7] Its ability to dissolve the lipid phase of the tear film can also enhance drug penetration, acting as an excipient.[7]
Surfactant and Emulsifying Agent
As a cationic surfactant, BDTAC reduces surface tension.[1][2] This property is leveraged in formulations to create stable emulsions of oil and water, which is critical for the development of creams and lotions.[2] In research, it is used to solubilize proteins and lipids and in the formation of mixed micelles for drug delivery studies.[6]
Phase Transfer Catalyst (PTC)
BDTAC can function as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][12] The BDTAC cation forms an ion pair with an aqueous reactant anion. The lipophilic alkyl and benzyl groups carry this ion pair into the organic phase, where it can react with the organic substrate. This catalytic cycle enhances reaction rates for various organic syntheses.[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental experiment to quantify the antimicrobial efficacy of a compound like BDTAC is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the MIC of BDTAC against Staphylococcus aureus.
Materials:
-
This compound (BDTAC) stock solution (e.g., 1024 µg/mL in sterile deionized water).
-
Staphylococcus aureus culture (e.g., ATCC 29213) grown overnight in Tryptic Soy Broth (TSB).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Methodology:
-
Prepare Bacterial Inoculum: Dilute the overnight S. aureus culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Verify the concentration using a spectrophotometer at 600 nm and standard plate counts.
-
Serial Dilution:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the BDTAC stock solution (1024 µg/mL) to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 512, 256, ..., 1 µg/mL).
-
Well 11 serves as the growth control (MHB + inoculum, no BDTAC).
-
Well 12 serves as the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the BDTAC concentrations are now halved (e.g., 512, 256, ..., 0.5 µg/mL). The final inoculum density is ~2.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of BDTAC in a well that remains clear (no visible growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Analytical Methodologies
Accurate detection and quantification of BDTAC are essential for quality control, formulation analysis, and environmental monitoring.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing BDTAC. Coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (LC-MS), it allows for precise separation and quantification, even in complex matrices.[12]
-
Titration Methods: For bulk material and simple formulations, two-phase titration methods can be employed for assay determination.
-
Spectrophotometry: BDTAC can form stable ion pairs with certain reagents, such as cobalt(II) complexes, which can be quantified spectrophotometrically at specific wavelengths.[6][12]
Safety and Toxicology
As a potent biocide, BDTAC requires careful handling. It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[11][15][16]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area to avoid inhalation of the powder.[8][11]
-
Toxicology: The oral LD50 is estimated to be around 500 mg/kg.[16] Ingestion can cause chemical burns to the oral cavity and gastrointestinal tract.[11][15]
-
Environmental Impact: BDTAC is classified as very toxic to aquatic organisms.[15][17] Its release into the environment should be strictly controlled. While it is biodegradable, its persistence in aquatic sediment is a consideration.[7][17]
Conclusion and Future Perspectives
This compound (CAS 139-08-2) is a versatile and powerful quaternary ammonium compound with a well-established role in science and industry. Its efficacy as an antimicrobial agent, combined with its properties as a surfactant and catalyst, ensures its continued relevance in drug development, pharmaceutical formulations, and advanced material research.
Future research is likely to focus on mitigating the environmental impact of QACs by developing more biodegradable alternatives and exploring novel applications in areas like antimicrobial polymers and advanced drug delivery systems.[12][18] A deeper understanding of its interaction with complex biological systems and the growing concern over antimicrobial resistance will also drive further investigation into its optimized and responsible use.[19]
References
-
White Powder Solid this compound, Grade Standard. IndiaMART. [Link]
-
BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE. Ataman Kimya. [Link]
- Preparation method of benzyltriethylammonium chloride - Google P
-
This compound | C23H42ClN. PubChem. [Link]
-
Benzalkonium chloride. Wikipedia. [Link]
- Method for producing alkyldimethylbenzylammonium chlorides - Google P
-
Safety data sheet - this compound. CPAchem. [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. National Center for Biotechnology Information. [Link]
-
Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI. [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. ACS Publications. [Link]
Sources
- 1. CAS 139-08-2: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. ベンジルジメチルテトラデシルアンモニウムクロリド anhydrous, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 8. m.indiamart.com [m.indiamart.com]
- 9. guidechem.com [guidechem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. This compound | 139-08-2 | Benchchem [benchchem.com]
- 13. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 14. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. bg.cpachem.com [bg.cpachem.com]
- 17. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Benzyldimethyltetradecylammonium chloride safety data sheet
Benzyldimethyltetradecylammonium Chloride (Zephiramine): A Technical Guide to Safety, Mechanism, and Application
Part 1: Chemical Identity & Strategic Significance
This compound (CAS No. 139-08-2), widely known in the laboratory as Zephiramine or Miristalkonium chloride , is a high-purity cationic surfactant belonging to the quaternary ammonium compound (QAC) class. Unlike generic "benzalkonium chloride," which is a variable mixture of alkyl chain lengths (C8–C18), Zephiramine represents the pure C14 (tetradecyl) homologue.
This chain-length specificity is critical for researchers. The C14 chain offers an optimal balance between hydrophobicity and solubility, maximizing critical micelle concentration (CMC) depression while maintaining biocidal efficacy. In drug development, it serves three distinct high-value functions:
-
Analytical Standard: The gold standard titrant for the determination of anionic surfactants (e.g., SDS) in pharmaceutical formulations.
-
Phase Transfer Catalyst (PTC): Facilitates nucleophilic substitutions in organic synthesis by shuttling ions between immiscible phases.[1]
-
Membrane Active Agent: A potent tool for studying membrane lysis and protein stabilization mechanisms.
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
| Property | Data | Relevance |
| Molecular Formula | C₂₃H₄₂ClN | |
| Molecular Weight | 368.04 g/mol | Precise stoichiometry for titration. |
| Physical State | White crystalline powder | Hygroscopic; must be stored in desiccator. |
| Solubility | Soluble in water, ethanol, acetone | Versatile for aqueous and organic phases. |
| CMC (approx.) | ~4 mM (0.15% w/v) | Low CMC indicates strong surfactant activity. |
| pH (5% aq) | 6.0 – 8.0 | Neutral in solution; compatible with buffers. |
Part 2: Hazard Characterization & Toxicology
Signal Word: DANGER GHS Classifications: Acute Tox. 4 (Oral), Skin Corr. 1B, Aquatic Acute 1.
Mechanism of Action: Membrane Disruption
The toxicity of Zephiramine is directly linked to its utility. As a cationic amphiphile, it targets the negatively charged surfaces of cell membranes. In Gram-negative bacteria, it displaces divalent cations (
DOT Diagram 1: Mechanism of Membrane Lysis
Caption: Zephiramine disrupts membranes by displacing stabilizing divalent cations, leading to catastrophic bilayer failure.
Safety & Handling Protocol
-
Skin/Eye Contact: Causes severe burns (Skin Corr. 1B). The damage is immediate and irreversible if not treated.
-
Response: Immediate irrigation for 15+ minutes. Do not use neutralizing agents (acids/bases) which may generate heat.
-
-
Inhalation: Dust is destructive to mucous membranes.
-
Control: Use ONLY in a chemical fume hood. Wear N95 or P100 respirator if powder handling outside a hood is unavoidable (not recommended).
-
-
Environmental: Very toxic to aquatic life (H410). All waste must be collected as hazardous chemical waste; never flush down the drain.
Part 3: Experimental Application: The "Self-Validating" Protocol
Protocol: Determination of Anionic Surfactants (Modified Epton Titration)
Context: In drug development, quantifying anionic surfactants (like SDS or stearates used in lipid nanoparticles) is critical for formulation stability. Simple UV-Vis is often insufficient due to lack of chromophores. The Two-Phase Titration using Zephiramine is the industry standard because it relies on a sharp, phase-transfer color change.
Principle:
-
Complexation: The anionic analyte forms a blue, chloroform-soluble complex with the cationic dye (Methylene Blue).
-
Titration: Zephiramine (titrant) is added. It is more hydrophobic than Methylene Blue.
-
Displacement: Zephiramine displaces Methylene Blue from the anionic surfactant.
-
Endpoint: Methylene Blue is expelled from the organic phase (chloroform) back to the aqueous phase. The organic layer turns from Blue to Colorless .
DOT Diagram 2: Two-Phase Titration Logic
Caption: The titration endpoint is defined by the migration of color from the organic phase to the aqueous phase.
Materials:
-
Titrant: 0.004 M Zephiramine solution (Standardized).
-
Indicator: Methylene Blue solution (Acidified).
-
Solvent: Chloroform (Classic) or Dichloromethane/Ethanol mix.
-
Buffer: Phosphate buffer pH 7.0 or dilute H₂SO₄ (depending on analyte stability).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.472 g of Zephiramine in 1 L of deionized water to make ~0.004 M solution.
-
Standardization (Self-Validation Step):
-
Weigh exactly 10 mg of high-purity Sodium Dodecyl Sulfate (SDS) standard.
-
Dissolve in 20 mL water in a stoppered cylinder.
-
Add 10 mL Methylene Blue solution and 15 mL Chloroform.
-
Observation: The bottom (chloroform) layer turns dark blue.
-
-
Titration:
-
Add Zephiramine solution in 1 mL increments, shaking vigorously after each addition.
-
Allow phases to separate completely (critical for accuracy).
-
Approaching Endpoint: As the blue color in the chloroform lightens, reduce addition to 0.1 mL drops.
-
-
Endpoint Determination: The endpoint is reached when the blue color completely disappears from the chloroform layer and the aqueous layer is blue.
-
Calculation:
-
Expert Insight:
-
Emulsions: If an emulsion forms and phases do not separate, add 1-2 mL of Isopropyl Alcohol to break it.
-
Lighting: View the cylinder against a white background; the "first colorless" moment is subtle.
Part 4: Phase Transfer Catalysis (PTC)
Zephiramine is an effective PTC for alkylation reactions (e.g., C-alkylation of phenylacetonitrile).
-
Why Zephiramine? The C14 chain renders the quaternary ammonium cation sufficiently lipophilic to extract anionic nucleophiles (like
or ) from the aqueous phase into the organic phase, yet it remains accessible enough to release them for reaction. -
Typical Load: 1–5 mol% relative to the limiting reagent.
-
Advantage: Eliminates the need for anhydrous solvents; reactions can proceed in biphasic water/toluene systems.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link
-
PubChem. (2024). Compound Summary: this compound (CID 8755). National Library of Medicine. Link
-
Metrohm. (2020). Potentiometric two-phase titration of anionic surfactants. Application Bulletin AB-269. Link
- Epton, S. R. (1948). A New Method for the Rapid Titrimetric Analysis of Sodium Alkyl Sulfates and Related Compounds. Transactions of the Faraday Society, 44, 226-230.
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides. Link
Sources
An In-depth Technical Guide to the Antimicrobial Spectrum of Benzyldimethyltetradecylammonium Chloride
This guide provides a comprehensive technical overview of the antimicrobial spectrum of benzyldimethyltetradecylammonium chloride, a prominent member of the quaternary ammonium compound (QAC) family. Intended for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, quantitative efficacy data, and the standardized methodologies used to evaluate its broad-spectrum activity against a range of microorganisms.
Introduction: The Molecular Architecture and Antimicrobial Significance of this compound
This compound is a cationic surfactant and an organic salt classified as a quaternary ammonium compound.[1][2][3] Its molecular structure, characterized by a positively charged nitrogen atom bonded to a benzyl group, two methyl groups, and a 14-carbon alkyl chain (tetradecyl), is fundamental to its potent antimicrobial properties.[2][3] This amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic cationic head, allows it to interact with and disrupt the cellular membranes of microorganisms, leading to cell death.[1] As a widely used biocide, it is a key active ingredient in numerous disinfectants, sanitizers, and personal care products.[2][4] The C14 alkyl chain derivative is particularly noted for its high biocidal activity.[1]
Mechanism of Antimicrobial Action: A Multi-Stage Process of Cellular Disruption
The primary mechanism of action for this compound is the progressive and catastrophic disruption of microbial cell membranes.[1] This process can be understood as a sequence of events:
-
Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Hydrophobic Interaction and Membrane Penetration: The long hydrophobic tetradecyl chain penetrates the lipid bilayer of the cell membrane.
-
Membrane Disorganization and Leakage: This penetration disrupts the intermolecular interactions within the membrane, leading to a loss of structural integrity and fluidity. This disorganization compromises the membrane's function as a selective barrier, resulting in the leakage of essential intracellular components like potassium ions and nucleic acids.[1]
-
Enzyme Inhibition and Protein Denaturation: At higher concentrations, this compound can also interfere with critical metabolic processes by denaturing essential cellular proteins and enzymes.
-
Autolysis Induction: In some bacteria, such as Staphylococcus aureus, this compound can trigger autolytic enzymes, further contributing to cell wall degradation and lysis.
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum: A Quantitative Overview
This compound exhibits a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[5] However, its efficacy can vary depending on the target microorganism, concentration, contact time, and the presence of interfering substances.
Antibacterial Activity
This compound is effective against both Gram-positive and Gram-negative bacteria, although Gram-positive bacteria are generally more susceptible.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Representative Bacteria
| Microorganism | Gram Stain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.4 - 1.8 | [5] |
| Escherichia coli | Negative | 8 - 128 | [6] |
| Pseudomonas aeruginosa | Negative | 80 - 150 | [7] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Antifungal Activity
This compound possesses fungicidal and fungistatic properties against a range of yeasts and molds.
Table 2: Antifungal Activity of this compound
| Microorganism | Type | Efficacy | Reference |
| Candida albicans | Yeast | Fungicidal | [8] |
| Aspergillus niger | Mold | Sensitive | [9] |
Virucidal Activity
A critical aspect of the antimicrobial spectrum of this compound is its differential activity against viruses. It is highly effective against enveloped viruses due to its ability to disrupt their lipid envelope.[10] In contrast, its efficacy against non-enveloped viruses is significantly lower, as they lack a lipid envelope and possess a more resistant protein capsid.[10][11]
Table 3: Virucidal Spectrum of this compound
| Virus Type | Efficacy | Examples | Reference |
| Enveloped Viruses | High | Coronaviruses (e.g., SARS-CoV-2), Influenza virus, Herpes Simplex Virus | [10] |
| Non-enveloped Viruses | Low to Ineffective | Poliovirus, Adenovirus, Norovirus | [11] |
Experimental Protocols for Antimicrobial Spectrum Determination
The evaluation of the antimicrobial spectrum of this compound relies on standardized and validated methodologies.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Bacteria
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Culture the test bacterium overnight in MHB to achieve a logarithmic growth phase.
-
-
Inoculum Preparation:
-
Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).
-
Protocol: Determination of MBC
-
Following the MIC determination, subculture a small aliquot (e.g., 10 µL) from each well showing no visible growth onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Caption: Workflow for MIC and MBC determination.
Antifungal Susceptibility Testing
Antifungal susceptibility testing for yeasts and molds follows similar principles to bacterial testing, with modifications to accommodate the different growth characteristics of fungi. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.
Protocol: Broth Microdilution for Candida albicans (Yeast)
This protocol is similar to the bacterial MIC determination, with the following key differences:
-
Medium: RPMI-1640 medium is used instead of MHB.
-
Inoculum: The inoculum is standardized to 0.5-2.5 x 10³ cells/mL.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
Protocol: Broth Microdilution for Aspergillus niger (Mold)
-
Inoculum Preparation: A conidial suspension is prepared and the concentration is adjusted using a hemocytometer.
-
Incubation: Plates are incubated at 35°C for 46-50 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration that shows complete inhibition of growth.
Virucidal Efficacy Testing
Standardized methods such as ASTM E1053 and EN 14476 are used to assess the virucidal activity of disinfectants.[13][14] These methods typically involve exposing a virus-inoculated carrier to the disinfectant for a specified contact time.
Protocol: ASTM E1053 - Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces
-
Virus Preparation: A high-titer stock of the test virus is prepared in a suitable cell culture.
-
Carrier Inoculation: A sterile carrier (e.g., glass slide) is inoculated with a known amount of the virus and allowed to dry.
-
Disinfectant Application: The inoculated carrier is treated with this compound at the desired concentration and for the specified contact time.
-
Neutralization: The action of the disinfectant is stopped by adding a validated neutralizer.
-
Virus Enumeration: The number of surviving infectious virus particles is determined by a cell culture-based assay (e.g., TCID₅₀).
-
Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the amount of virus recovered from the treated carrier to that from an untreated control carrier. A disinfectant must demonstrate complete inactivation or a ≥ 3-log₁₀ reduction to be considered effective.[13]
Caption: Workflow for virucidal efficacy testing.
Conclusion
This compound is a versatile and potent antimicrobial agent with a broad spectrum of activity. Its efficacy is rooted in its ability to disrupt the cellular membranes of bacteria, fungi, and enveloped viruses. A thorough understanding of its antimicrobial spectrum, supported by quantitative data from standardized methodologies, is crucial for its appropriate and effective application in research, healthcare, and industrial settings. This guide provides a foundational framework for professionals seeking to leverage the antimicrobial properties of this important quaternary ammonium compound.
References
-
ASTM E1053-20, Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces, ASTM International, West Conshohocken, PA, 2020,
-
Benzalkonium chloride. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]
- EN 14476:2013+A2:2019. Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of virucidal activity in the medical area (Phase 2, Step 1) - Test method and requirements.
- Gerba, C. P. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464–469.
- Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common heading. Journal of Applied Microbiology, 99(4), 703–715.
-
PubChem. (n.d.). This compound. Retrieved February 10, 2026, from [Link]
- McDonnell, G., & Russell, A. D. (1999). Antiseptics and Disinfectants: Activity, Action, and Resistance. Clinical Microbiology Reviews, 12(1), 147–179.
- Clinical and Laboratory Standards Institute. (2018).
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
- Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI.
- Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd ed. CLSI.
- Sattar, S. A. (2010). The use of quantitative carrier tests to determine the virucidal activity of liquid chemical germicides. Journal of Hospital Infection, 76(3), 200–208.
- Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 51(1), 296–306.
- Buffet-Bataillon, S., Tattevin, P., Bonnaure-Mallet, M., & Jolivet-Gougeon, A. (2012). Emergence of resistance to antibacterial agents: the role of quaternary ammonium compounds--a critical review. International journal of antimicrobial agents, 39(5), 381–389.
- Wood, A., & Payne, D. (2020). Virucidal testing of cleanroom disinfectants. Clean Air and Containment Review, (41), 12-16.
- Saknimit, M., Inatsuki, I., Sugiyama, Y., & Yagami, K. (1988). Virucidal efficacy of physico-chemical treatments against coronaviruses and parvoviruses of laboratory animals. Jikken Dobutsu. Experimental animals, 37(3), 341–345.
- Golin, A. P., Choi, D., & Ghahary, A. (2020). Hand sanitizers: A review of ingredients, mechanisms of action, and efficacy. Journal of Cutaneous Medicine and Surgery, 24(5), 491-503.
- Langsrud, S., Steinhauer, K., Lüthje, S., Weber, K., Goroncy-Bermes, P., & Holck, A. L. (2016). Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics. PloS one, 11(4), e0153472.
- European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs and zone diameters. Version 10.0.
- Soumet, C., Méheust, D., Pissavin, C., & Fravalo, P. (2016). Minimal inhibitory concentration (MIC) of alkyldimethylbenzylammonium chloride (ADBAC) and distribution of qac resistance genes in 100 E. coli isolates from calves. Revue de Médecine Vétérinaire, 167(1-2), 39-44.
- Tattawasart, U., Maillard, J. Y., Furr, J. R., & Russell, A. D. (1999). Development of resistance to chlorhexidine diacetate and cetylpyridinium chloride in Pseudomonas stutzeri and changes in antibiotic susceptibility. The Journal of hospital infection, 42(3), 219–229.
- Tandukar, S., Oh, S., Uprety, S., Joshi, B., Sherchand, J. B., & Rayamajhi, N. (2013). In vitro virucidal activity of a commercial disinfectant against viruses of domestic animals and poultry. African Journal of Microbiology Research, 7(33), 4274-4279.
- Tischer, M., Pradella, F., Messias-Reason, I., & Rached, M. L. (2012). Adaptation of Pseudomonas aeruginosa to constant sub-inhibitory concentrations of quaternary ammonium compounds. Environmental Science: Processes & Impacts, 14(7), 1013-1018.
- Lambert, R. J. W. (2004). The effect of inoculum size on the minimum inhibitory concentration of an antimicrobial. Journal of applied microbiology, 96(3), 523–529.
- Basaran, P., & Aksoy, U. (2011). Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species. African Journal of Microbiology Research, 5(25), 4353-4357.
- U.S. Environmental Protection Agency. (2021). Evaluation of Residual Efficacy against Viruses on Surfaces Test Results.
- D'Accolti, M., Soffritti, I., Mazzacane, S., Caselli, E., & Gazzaniga, V. (2022). Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2. Journal of Preventive Medicine and Hygiene, 63(1), E10-E19.
-
Hartmann Science Center. (n.d.). Virucidal. Retrieved February 10, 2026, from [Link]
- Wozniak-Kosek, A., Kosek, M., & Skarżyńska, M. (2023). Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products. International Journal of Molecular Sciences, 24(15), 12229.
- Khan, A., Al-Thani, R., & Al-Thani, D. (2020). Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms. Journal of Biosciences and Medicines, 8(10), 1-13.
- Al-Shayyab, M. H., Abu-Hammad, O. A., & Al-Omari, M. A. (2018). The Minimum Inhibitory Concentration of Different Candidal Disinfecting Agents. The open dentistry journal, 12, 48–56.
- Sandle, T. (2021). Virucidal testing of cleanroom disinfectants. Journal of GXP Compliance, 25(1).
- Al-Janabi, A. A. H. S. (2021). The minimum inhibitory concentration of different antifungal agents against Candida species. Gene Reports, 23, 101077.
- Fallah, F., Karimi, A., Goudarzi, M., & Shiva, F. (2016). Minimum inhibitory concentration and minimum bactericidal concentration of multipurpose disinfectant solutions.
- de Oliveira, C. B., de Oliveira, L. D., da Silva, C. R., & de Oliveira, L. D. (2019). Table 1 Minimum Inhibitory Concentration and Minimum Bactericidal...
- Al-Dwairi, Z. N., Al-Quran, F. A. M., & Al-Sawalmeh, A. M. (2024). Benzyldimethyldodecyl Ammonium Chloride-Doped Denture-Based Resin: Impact on Strength, Surface Properties, Antifungal Activities, and In Silico Molecular Docking Analysis. Polymers, 16(21), 2919.
- Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208.
- Hammond, S. M., & Lambert, P. A. (1978). Minimal inhibitory concentrations of various biocides against Escherichia coli NCIMB 10000 and Pseudomonas aeruginosa NCIMB 10548. The Journal of applied bacteriology, 45(1), 57–63.
- Langsrud, S., Steinhauer, K., Lüthje, S., Weber, K., Goroncy-Bermes, P., & Holck, A. L. (2016). Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics. PloS one, 11(4), e0153472.
- Brill, F. H. H. (2020). Summary: Virus-inactivating properties (virucidal activity against enveloped viruses) of Handdesinfec- tion Refill - 0,15% DDAC. Dr. Brill + Partner GmbH Institute for Hygiene and Microbiology.
- Aitken, S. L., Kontoyiannis, D. P., Lewis, R. E., & Tarrand, J. J. (2024). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 10(1), 44.
- Espinel-Ingroff, A., Boyle, K., Sheehan, D. J., & Mele, J. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(4), 1356–1361.
- da Silva, A. P. V., de Oliveira, T. L. C., & de Oliveira, L. D. (2023). The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation. International Journal of Molecular Sciences, 24(15), 12229.
Sources
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adaptation of Pseudomonas aeruginosa to constant sub-inhibitory concentrations of quaternary ammonium compounds - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virucidal testing of cleanroom disinfectants [cleanroomtechnology.com]
- 11. emea.contecinc.com [emea.contecinc.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microchemlab.com [microchemlab.com]
- 14. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Critical Micelle Concentration of Benzyldimethyltetradecylammonium Chloride
This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of benzyldimethyltetradecylammonium chloride (BDTAC), a quaternary ammonium salt with significant applications as a surfactant, emulsifier, and antimicrobial agent.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of micellization, methodologies for CMC determination, and the key factors influencing this crucial parameter.
Introduction to this compound and the Significance of CMC
This compound (BDTAC) is a cationic surfactant characterized by a molecular structure containing both a hydrophilic (water-loving) and a hydrophobic (water-hating) region.[2] The hydrophobic portion is a long tetradecyl hydrocarbon chain, while the hydrophilic head consists of a positively charged quaternary ammonium group with two methyl groups and a benzyl group, balanced by a chloride anion.[1][3] This amphiphilic nature drives its tendency to adsorb at interfaces and to self-assemble into organized aggregates known as micelles in solution.[4]
The critical micelle concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously form micelles.[4][5] Below the CMC, BDTAC molecules exist predominantly as monomers, and physical properties of the solution, such as surface tension, change significantly with concentration.[6] Above the CMC, the monomer concentration remains relatively constant, and additional surfactant molecules aggregate to form more micelles.[2] Understanding the CMC of BDTAC is paramount for its effective application, as it dictates the onset of key functionalities like solubilization, emulsification, and detergency.
The Phenomenon of Micellization: A Thermodynamic Perspective
The formation of micelles is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. The primary driving force for micellization in aqueous solutions is the hydrophobic effect. The hydrophobic tails of the surfactant monomers disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. By aggregating into micelles, the hydrophobic chains are sequestered from the water, minimizing this disruption and leading to a net increase in the entropy of the system.
The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°m), which is related to the CMC by the following equation for ionic surfactants:
ΔG°m ≈ (2 - β)RT ln(CMC)
where:
-
R is the ideal gas constant
-
T is the absolute temperature
-
β is the degree of counterion binding to the micelle
A negative ΔG°m indicates a spontaneous micellization process. The enthalpy of micellization (ΔH°m) can be determined calorimetrically or from the temperature dependence of the CMC, while the entropy of micellization (ΔS°m) can be calculated using the Gibbs-Helmholtz equation.[7] For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and can become enthalpy-driven as the temperature increases.[8]
Methodologies for the Determination of Critical Micelle Concentration
Several experimental techniques can be employed to determine the CMC of BDTAC. The choice of method often depends on the required precision, the nature of the surfactant, and the available instrumentation. The underlying principle of these methods is the detection of a distinct change in a physical property of the surfactant solution as the concentration crosses the CMC.
Tensiometry
Surface tension measurement is a classic and widely used method for determining the CMC.[9] As the concentration of BDTAC increases, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension.[10] Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in concentration.[6][9] The CMC is identified as the concentration at which this break in the surface tension versus logarithm of concentration plot occurs.[9]
Experimental Protocol: Tensiometry (Wilhelmy Plate Method)
-
Preparation of Stock Solution: Prepare a concentrated stock solution of BDTAC in deionized water, ensuring it is well above the expected CMC.
-
Serial Dilutions: Prepare a series of BDTAC solutions of varying concentrations by diluting the stock solution. The concentration range should bracket the anticipated CMC.[10]
-
Instrumentation: Calibrate a force tensiometer equipped with a Wilhelmy plate according to the manufacturer's instructions.
-
Measurement: For each concentration, measure the surface tension. Ensure the plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.[10] Modern tensiometers can automate the dilution and measurement process for high accuracy.[9]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the BDTAC concentration. The CMC is determined from the intersection of the two linear regions of the plot.[9]
Conductometry
Conductivity measurement is a sensitive and straightforward method for determining the CMC of ionic surfactants like BDTAC.[5] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the fully ionized BDTAC monomers.[10] Upon micelle formation, the mobility of the charge carriers is reduced because the micelles are larger and diffuse more slowly than the individual monomers, and a significant fraction of the counterions become associated with the micelle.[5] This leads to a change in the slope of the conductivity versus concentration plot.
Experimental Protocol: Conductometry
-
Solution Preparation: Prepare a series of BDTAC solutions of known concentrations in high-purity deionized water.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement: Measure the specific conductivity of each solution, ensuring thermal equilibrium is reached before each reading.
-
Data Analysis: Plot the specific conductivity against the BDTAC concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy
Fluorescence spectroscopy, often utilizing a hydrophobic probe like pyrene, is a highly sensitive method for CMC determination.[11] Pyrene exhibits a fluorescence emission spectrum with several vibrational peaks. The ratio of the intensity of the third peak (I3) to the first peak (I1) is sensitive to the polarity of the microenvironment.[12] In a polar aqueous environment below the CMC, the I3/I1 ratio is low. When micelles form, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment, which leads to a significant increase in the I3/I1 ratio.[2]
Experimental Protocol: Fluorescence Spectroscopy with Pyrene Probe
-
Probe Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone).
-
Sample Preparation: Prepare a series of BDTAC solutions. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation.[12]
-
Instrumentation: Use a spectrofluorometer. Set the excitation wavelength to approximately 334-339 nm and record the emission spectrum from 350 to 450 nm.[12]
-
Measurement: Measure the fluorescence emission spectrum for each BDTAC concentration.
-
Data Analysis: Determine the intensities of the first (I1, around 372-374 nm) and third (I3, around 383-385 nm) vibronic peaks. Plot the I3/I1 ratio as a function of the BDTAC concentration. The data is typically fitted to a sigmoidal curve, and the CMC is determined from the inflection point of the curve.[2]
Factors Influencing the Critical Micelle Concentration of BDTAC
The CMC of this compound is not a fixed value but is influenced by several external and internal factors.
Molecular Structure
-
Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain (the tetradecyl group in BDTAC) increases the hydrophobicity of the surfactant molecule. This leads to a decrease in the CMC because there is a greater thermodynamic driving force for the hydrophobic tails to be removed from the aqueous environment.[13]
-
Hydrophilic Head Group: The nature of the hydrophilic head group also plays a role. For ionic surfactants like BDTAC, the electrostatic repulsion between the positively charged head groups at the micelle surface opposes micellization.[2]
Temperature
The effect of temperature on the CMC of ionic surfactants is often complex and can exhibit a U-shaped dependence.[14] Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic head groups, which favors micellization.[15] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can increase the CMC.[15]
Presence of Electrolytes
The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like BDTAC generally leads to a decrease in the CMC.[13][14] The added counterions (in this case, chloride ions) screen the electrostatic repulsion between the positively charged head groups of the surfactant molecules in the micelle. This reduction in repulsion facilitates the aggregation of monomers into micelles at a lower concentration.[14]
Presence of Organic Additives
The presence of organic molecules can also affect the CMC. For instance, the addition of short-chain alcohols can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution. Conversely, the addition of hydrophobic organic compounds can lower the CMC as they can be incorporated into the micelles, stabilizing them.
Quantitative Data for BDTAC and Related Surfactants
| Surfactant Type | Factor | Effect on CMC | Rationale |
| Ionic (e.g., BDTAC) | Increased Hydrophobic Chain Length | Decrease | Increased hydrophobicity drives micellization.[13] |
| Addition of Electrolytes | Decrease | Screening of electrostatic repulsion between head groups.[13][14] | |
| Increase in Temperature | Can be U-shaped (initially decreases, then increases) | Complex interplay between head group dehydration and disruption of water structure around the tail.[14][15] |
Visualizing Key Concepts and Workflows
Micelle Formation Process
Caption: The process of micelle formation as BDTAC concentration increases.
Experimental Workflow for CMC Determination by Tensiometry
Caption: Step-by-step workflow for determining CMC using tensiometry.
Factors Influencing CMC
Caption: Key factors that modulate the CMC of BDTAC.
Conclusion
The critical micelle concentration is an indispensable parameter for characterizing and applying this compound in various scientific and industrial contexts. A thorough understanding of the principles of micellization and the reliable determination of the CMC through appropriate experimental techniques are crucial for optimizing formulations and predicting the behavior of BDTAC in solution. The interplay of molecular structure, temperature, and the presence of additives provides a means to tune the self-assembly of this versatile cationic surfactant for specific applications in drug delivery, disinfection, and materials science.
References
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
-
Lo Faro, M. J., et al. (2022). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Pharmaceutics, 14(3), 653. Retrieved from [Link]
-
University of Potsdam. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 2(9). Retrieved from [Link]
-
Li, F., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. ACS Omega, 5(11), 6035-6042. Retrieved from [Link]
-
Gaud, R. S., & Gupta, G. D. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Science. Retrieved from [Link]
-
Edu Pharmacy. (2020, September 26). CMC in Surface Chemistry | Critical Micelle Concentration | Determination & Significance in Pharmacy [Video]. YouTube. Retrieved from [Link]
-
Oremusova, J., & Greksakova, O. (2010). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. Tenside Surfactants Detergents, 47(4), 234-239. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
-
Surface and Colloid Science. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Video]. YouTube. Retrieved from [Link]
-
Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(48), 13770-13776. Retrieved from [Link]
-
May, S., & May, E. (2021). Thermodynamics of Micellization of Ionized Surfactants: The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant. Langmuir, 37(29), 8735-8746. Retrieved from [Link]
-
Wang, Y., et al. (2019). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. PLoS One, 14(1), e0210082. Retrieved from [Link]
-
Rakshit, A. K., & Sharma, V. (2011). Thermodynamics of Micelle Formation of Ionic Surfactants: A Critical Assessment for Sodium Dodecyl Sulfate, Cetyl Pyridinium Chloride and Dioctyl Sulfosuccinate (Na Salt) by Microcalorimetric, Conductometric, and Tensiometric Measurements. The Journal of Physical Chemistry B, 115(1), 89-99. Retrieved from [Link]
-
ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule. Retrieved from [Link]
-
Asian Publication Corporation. (2025, August 30). Thermodynamic Aspects of Micelle Formation of Ionic Surfactant–Polymer Interactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved from [Link]
-
Li, N., et al. (2014). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Advances, 4(28), 14431-14439. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. CAS 139-08-2: this compound [cymitquimica.com]
- 4. nanoscience.com [nanoscience.com]
- 5. justagriculture.in [justagriculture.in]
- 6. m.youtube.com [m.youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benzyldimethyltetradecylammonium Chloride as a Laboratory Disinfectant
Introduction: A Modern Approach to Laboratory Disinfection
Benzyldimethyltetradecylammonium chloride (BDT), a potent quaternary ammonium compound (quat), is a cationic surfactant with broad-spectrum antimicrobial properties, making it a valuable tool in the modern laboratory's arsenal for maintaining a sterile environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of BDT as a disinfectant in various laboratory settings. Unlike traditional disinfectants that can be harsh and corrosive, BDT offers a balance of efficacy, material compatibility, and user safety when handled correctly. This guide will delve into the scientific principles behind BDT's disinfectant properties and provide detailed, field-proven protocols for its application.
Understanding this compound (BDT)
Chemical Properties and Formulation
BDT is an organic salt with the chemical formula C₂₃H₄₂ClN. It consists of a positively charged nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long-chain tetradecyl group. This structure gives the molecule both hydrophobic (the tetradecyl chain) and hydrophilic (the charged nitrogen) characteristics, enabling it to act as a surfactant. BDT is typically available as a white to off-white solid or as a concentrated aqueous solution (e.g., 50% or 80% active ingredient). It is highly soluble in water and ethanol.
Mechanism of Antimicrobial Action
The primary mode of action for BDT is the disruption of microbial cell membranes. The positively charged cationic head of the BDT molecule electrostatically interacts with the negatively charged components of the microbial cell wall and membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.
Caption: Mechanism of BDT Antimicrobial Action.
Antimicrobial Spectrum of Activity
BDT exhibits a broad spectrum of activity against various microorganisms commonly found in laboratory environments.
| Microorganism Class | Effectiveness | Notes |
| Gram-Positive Bacteria | High | Generally more susceptible than Gram-negative bacteria. |
| Gram-Negative Bacteria | Moderate to High | Efficacy can vary depending on the species. |
| Fungi (Yeasts & Molds) | Moderate | Effective against many common laboratory fungal contaminants. |
| Enveloped Viruses | High | The lipid envelope is easily disrupted by the surfactant action of BDT. |
| Non-Enveloped Viruses | Low to Moderate | Generally more resistant than enveloped viruses. |
| Bacterial Spores | Low | Not considered sporicidal at standard use concentrations. |
| Mycobacteria | Low | The waxy cell wall of mycobacteria confers resistance. |
It is crucial to note that BDT is not a chemical sterilant and should not be used for applications requiring the complete elimination of all microbial life, including bacterial spores.
Application Notes: Strategic Disinfection in the Laboratory
The effective use of BDT hinges on understanding the principles of disinfection and applying them strategically to different laboratory contexts.
Factors Influencing Disinfection Efficacy
Several factors can impact the antimicrobial performance of BDT solutions:
-
Concentration: The concentration of the BDT solution is directly proportional to its antimicrobial activity.
-
Contact Time: A sufficient contact time is essential for the disinfectant to penetrate and kill microorganisms. A minimum contact time of 10 minutes is generally recommended for surface disinfection.
-
Presence of Organic Matter: Organic materials such as blood, serum, and soil can inactivate quaternary ammonium compounds. Therefore, surfaces should be cleaned to remove gross contamination before disinfection.
-
pH: The antimicrobial activity of BDT is generally stable over a broad pH range.
-
Water Hardness: The presence of hard water ions can potentially reduce the efficacy of some quaternary ammonium disinfectants. Using deionized or distilled water for preparing solutions is recommended.
Mitigating Microbial Resistance
The development of microbial resistance to disinfectants is a growing concern. While less common than antibiotic resistance, it is a possibility that can be mitigated through proper laboratory practices:
-
Adherence to Protocols: Always use the recommended concentrations and contact times. Sub-lethal concentrations can contribute to the selection of resistant strains.
-
Rotation of Disinfectants: Periodically rotating BDT with a disinfectant that has a different mechanism of action (e.g., an alcohol-based or oxidizing agent-based disinfectant) can help prevent the development of resistance.
-
Proper Cleaning: Thoroughly cleaning surfaces before disinfection removes organic load and reduces the microbial population, minimizing the chance of resistance development.
Detailed Protocols for Laboratory Applications
These protocols are intended as a guide and should be adapted to specific laboratory needs and validated for the target microorganisms and surfaces.
Preparation of Working Solutions
BDT is typically supplied as a concentrate. The following table provides dilution calculations for preparing common working solutions from a 50% stock concentrate.
| Desired Concentration (%) | Desired Concentration (ppm) | Volume of 50% BDT Stock (mL) per 1 L of Water |
| 0.1% | 1000 ppm | 2.0 mL |
| 0.2% | 2000 ppm | 4.0 mL |
| 0.5% | 5000 ppm | 10.0 mL |
| 1.0% | 10000 ppm | 20.0 mL |
| 2.0% | 20000 ppm | 40.0 mL |
Protocol for Preparing a 1 L, 0.5% BDT Working Solution:
-
Don appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).
-
In a clean, dedicated container, measure 990 mL of deionized or distilled water.
-
Carefully measure 10 mL of the 50% BDT stock solution.
-
Slowly add the BDT stock solution to the water while gently stirring to ensure thorough mixing.
-
Label the container with the disinfectant name, concentration (0.5%), preparation date, and expiration date (typically 30 days unless otherwise specified by the manufacturer).
Surface Disinfection (Benchtops, Fume Hoods, and General Surfaces)
Recommended Concentration: 0.2% - 0.5% BDT Contact Time: 10 minutes
Protocol:
-
Pre-cleaning: Remove any visible soil or organic matter from the surface using a detergent and water.
-
Application: Apply the prepared BDT working solution to the surface using a clean cloth, sponge, or spray bottle, ensuring the entire surface is thoroughly wetted.
-
Contact Time: Allow the surface to remain wet for a minimum of 10 minutes.
-
Wiping (Optional but Recommended): After the contact time, wipe the surface with a sterile cloth or paper towel to remove any residue. For sensitive surfaces, a rinse with sterile water may be necessary.
Disinfection of Laboratory Equipment
Recommended Concentration: 0.2% - 1.0% BDT Contact Time: 10 minutes
Protocol:
-
Consult the equipment manufacturer's instructions to ensure compatibility with quaternary ammonium compounds.
-
Pre-cleaning: Clean the equipment surfaces to remove any residues or contamination.
-
Application: Apply the BDT working solution to the equipment surfaces using a non-abrasive cloth or sponge. For smaller, immersible items, they can be soaked in the solution.
-
Contact Time: Ensure all surfaces remain wet for at least 10 minutes.
-
Rinsing and Drying: After the contact time, thoroughly rinse the equipment with sterile deionized water to remove any disinfectant residue. Dry the equipment with a sterile cloth or allow it to air dry in a clean environment.
Disinfection in Biosafety Cabinets (BSCs)
Recommended Concentration: 0.2% BDT
Protocol:
-
Decontamination Before Use: Wipe down the interior surfaces of the BSC with the BDT solution before starting work to ensure a sterile working environment.
-
Decontamination After Use: After completing work, wipe down all interior surfaces, including the work surface, walls, and the inside of the sash, with the BDT solution.
-
Contact Time: Allow a 10-minute contact time.
-
Final Wipe: After the contact time, wipe the surfaces with sterile water or 70% ethanol to remove any residue that could be detrimental to cell cultures.
Caption: General Surface Disinfection Workflow.
Safety, Handling, and Disposal
Personal Protective Equipment (PPE)
When handling BDT concentrates and working solutions, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.
Spill and Emergency Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with water.
-
Large Spills: Evacuate the area. Contain the spill and prevent it from entering drains. Absorb the spill with an inert material and collect it in a designated container for disposal by a licensed waste disposal company.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store BDT concentrates and working solutions in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
-
Disposal: For small quantities of used working solutions, dilution with a large volume of water and disposal down the sanitary sewer may be permissible, subject to local regulations. For larger volumes or concentrated BDT, disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.
Validation of Disinfection Efficacy
To ensure the effectiveness of BDT solutions in your specific laboratory environment, it is recommended to perform periodic validation. Standardized methods for testing the efficacy of disinfectants are provided by organizations such as AOAC International and the European Committee for Standardization (CEN).
-
AOAC Use-Dilution Test: This method evaluates the efficacy of liquid disinfectants on hard surfaces against specific microorganisms like Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.
-
Quantitative Suspension Tests (e.g., EN 1276): These tests determine the bactericidal activity of chemical disinfectants by measuring the reduction in viable counts of a bacterial suspension after a defined contact time.
Conclusion
This compound is a versatile and effective disinfectant for a wide range of laboratory applications. By understanding its properties, adhering to established protocols, and prioritizing safety, researchers and laboratory personnel can confidently maintain a clean and controlled environment, thereby ensuring the integrity of their scientific work.
References
-
Wikipedia. Benzalkonium chloride. [Link]
-
Control Three. LABORATORY GERMICIDE. [Link]
-
Stanford Environmental Health & Safety. Decontamination - Biosafety Manual. [Link]
-
PubChem. This compound. [Link]
-
State of Michigan. SAFETY DATA SHEET. [Link]
-
PubMed. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. [Link]
-
ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]
-
Chinese Academy of Sciences. Quaternary Ammonium Disinfectants Exposure Promotes Bacterial Antibiotic Resistance in Soils. [Link]
-
PubMed Central. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. [Link]
-
ResearchGate. Performance of the AOAC Use-Dilution Method with Targeted Modifications: Collaborative Study. [Link]
-
CPAChem. Safety data sheet. [Link]
-
Wikipedia. Quaternary ammonium cation. [Link]
-
Oxford Academic. Modifications to the AOAC Use-Dilution Test for Quaternary Ammonium Compound-Based Disinfectants That Significantly Improve Method Reliability. [Link]
-
RSC Publishing. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. [Link]
-
University of Rochester. Table of Surface Disinfectants. [Link]
-
ResearchGate. Mixtures of Quaternary Ammonium Compounds and Anionic Organic Compounds in the Aquatic Environment: Elimination and Biodegradability in the Closed Bottle Test Monitored by LC–MS/MS. [Link]
-
NuAire, Inc. Biosafety Cabinet Surface Decontamination Considerations. [Link]
-
US EPA. AOAC Use Dilution Method for Testing Disinfectants MB-05. [Link]
-
C&EN Global Enterprise. Quat disinfectants and antibiotic resistance. [Link]
-
ResearchGate. (PDF) Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. [Link]
-
University of Auckland. Biological Risk Management and Containment - Chemical Decontamination of Liquid Biohazardous Wastes. [Link]
-
US EPA. US EPA, OPP Microbiology Laboratory SOP: MB-05-02, AOAC Use-Dilution Method for Testing Disinfectants. [Link]
-
ResearchGate. Modifications to the AOAC Use-Dilution Test for Quaternary Ammonium Compound-Based Disinfectants That Significantly Improve Method Reliability. [Link]
Application Notes & Protocols for Benzyldimethyltetradecylammonium Chloride in Pharmaceutical Formulation Research
A Senior Application Scientist's Guide
Introduction: The Versatile Role of a Quaternary Ammonium Compound
Benzyldimethyltetradecylammonium chloride (BDTAC), also known as Myristalkonium Chloride, is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family.[1][2] Its molecular structure, featuring a positively charged nitrogen head group, a hydrophobic long alkyl chain (C14), and a benzyl group, imparts amphiphilic properties that make it a highly versatile excipient in pharmaceutical formulation.[1][2][3] This guide provides an in-depth exploration of BDTAC's primary applications as an antimicrobial preservative, a solubilizing agent for poorly soluble drugs, and a permeation enhancer to improve drug bioavailability.
The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental design to ensure robust and reliable formulation outcomes.
Physicochemical Profile of this compound
Understanding the fundamental properties of BDTAC is critical to leveraging its functions effectively. As a cationic surfactant, it is a white to off-white crystalline powder, soluble in water and polar organic solvents.[1][4]
| Property | Value | Reference |
| CAS Number | 139-08-2 | [5][6] |
| Molecular Formula | C₂₃H₄₂ClN | [5] |
| Molecular Weight | 368.05 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Solubility | Soluble in water (>100 mg/L) and ethanol | [1][4][7] |
| Melting Point | 56-62 °C | [5] |
| Classification | Quaternary Ammonium Compound, Cationic Surfactant | [1][5] |
A crucial parameter for any surfactant is its Critical Micelle Concentration (CMC) , the concentration at which individual molecules (monomers) begin to self-assemble into spherical structures called micelles.[8] Above the CMC, BDTAC's properties change dramatically, enabling functions like micellar solubilization. The CMC is a key determinant in formulation design, as it marks the threshold for BDTAC's efficacy as a solubilizing agent.[8] For alkylbenzyldimethylammonium chlorides, the CMC is influenced by factors like alkyl chain length and the ionic strength of the medium.[6]
Mechanisms of Action in Pharmaceutical Systems
BDTAC's utility stems from its ability to interact with biological and chemical interfaces. Its mechanisms are rooted in its amphiphilic structure.
Antimicrobial Action
The primary mechanism of BDTAC's antimicrobial activity is the disruption of microbial cell membranes.[1] The positively charged cationic head group electrostatically binds to the negatively charged components of bacterial and fungal cell walls. The hydrophobic alkyl tail then penetrates the lipid bilayer, disorganizing the membrane structure. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[6]
Caption: Mechanism of BDTAC antimicrobial action.
Micellar Solubilization
For poorly water-soluble drugs, achieving therapeutic concentrations in aqueous media is a major hurdle.[9] Above its CMC, BDTAC forms micelles where the hydrophobic tails create an inner core, and the hydrophilic heads form an outer shell that interfaces with the aqueous environment. This non-polar core can entrap or "solubilize" hydrophobic drug molecules, effectively increasing their apparent solubility in the formulation. This is a key strategy for enhancing the dissolution and bioavailability of drugs in BCS Class II and IV.[9]
Permeation Enhancement
Many drugs exhibit poor absorption across biological membranes like the intestinal epithelium or cornea.[10] BDTAC can act as a permeation enhancer by transiently and reversibly altering the integrity of these barriers. It is thought to interact with proteins in the tight junctions between epithelial cells and fluidize the cell membrane, thereby opening the paracellular pathway for drug transport. This action must be carefully controlled, as excessive concentration can lead to cytotoxicity.[6]
Application Notes
As an Antimicrobial Preservative
Causality: Multi-dose aqueous formulations (e.g., ophthalmic, nasal, and parenteral products) are susceptible to microbial contamination after the container is opened.[11] Preservatives are added to inhibit the growth of or kill any microorganisms introduced during use, ensuring patient safety throughout the product's shelf-life.[12][13] BDTAC is an effective biocide against a broad spectrum of bacteria, fungi, and certain viruses.[1]
Formulation Insights:
-
Effective Concentration: Typically used in concentrations ranging from 0.001% to 0.02% w/v, depending on the formulation and intended use.
-
pH Stability: BDTAC is effective over a broad pH range, adding to its versatility.
-
Incompatibilities: As a cationic surfactant, BDTAC can interact with and be inactivated by anionic compounds, such as sodium lauryl sulfate, and certain high-molecular-weight polymers. Compatibility studies are essential.
-
Regulatory Context: The efficacy of a preservative system must be demonstrated according to pharmacopeial standards, such as the Antimicrobial Effectiveness Test (AET) described in USP General Chapter <51>.[14][15][16]
As a Solubilizing Agent
Causality: Over 40% of new chemical entities are poorly soluble in water, which severely limits their oral bioavailability.[9] Enhancing solubility is often a prerequisite for successful formulation development.[17][18]
Formulation Insights:
-
Concentration Requirement: BDTAC must be used at a concentration above its CMC to form micelles and effectively solubilize drugs.
-
Drug-Excipient Ratio: The efficiency of solubilization depends on the physicochemical properties of the drug and the drug-to-surfactant ratio. This must be optimized during pre-formulation studies.
-
Alternative Strategies: Micellar solubilization with BDTAC is one of several techniques, which also include solid dispersions, cyclodextrin complexation, and the use of co-solvents.[9][17][19] The choice depends on the specific drug candidate and desired dosage form.[9]
As a Permeation Enhancer
Causality: The epithelial barriers of the body are designed to be selective, limiting the passage of foreign substances, including many drugs.[20] For topical, nasal, or ocular delivery, enhancing drug permeation across these barriers can significantly improve therapeutic efficacy.[10]
Formulation Insights:
-
Concentration-Toxicity Balance: The concentration of BDTAC required for permeation enhancement is often higher than that used for preservation. However, BDTAC can exhibit concentration-dependent cytotoxicity.[6] A critical balance must be struck between enhancing drug flux and maintaining tissue safety. This is a primary focus of formulation development.
-
Application-Specific Use: Its use as a permeation enhancer is most common in non-oral dosage forms where direct application to the target membrane is possible.
-
Safety Assessment: In vitro cell culture models and ex vivo tissue studies are essential to determine the "therapeutic window" of BDTAC concentration for a specific application.[10][21]
Experimental Protocols
Protocol 1: Antimicrobial Effectiveness Test (AET) - Based on USP <51>
This protocol validates the efficacy of the preservative system in a pharmaceutical product.[16] The test challenges the formulation with a controlled number of specific microorganisms and measures the reduction in their population over 28 days.[11]
Objective: To demonstrate that the antimicrobial preservative in the formulation is effective against microbial challenge according to USP criteria.[15]
Materials & Equipment:
-
Challenge Organisms (ATCC Strains): Staphylococcus aureus (6538), Escherichia coli (8739), Pseudomonas aeruginosa (9027), Candida albicans (10231), Aspergillus brasiliensis (16404).[22]
-
Culture Media: Soybean-Casein Digest Agar (SCDA), Sabouraud Dextrose Agar (SDA).
-
Reagents: Sterile saline TS, neutralizing diluents (if required to inactivate BDTAC).
-
Equipment: Incubators (30-35°C and 20-25°C), sterile test containers, membrane filtration or pour plate supplies.
Caption: Workflow for the Antimicrobial Effectiveness Test (AET).
Step-by-Step Methodology:
-
Inoculum Preparation: Grow fresh cultures of the bacterial and yeast strains on SCDA and the mold strain on SDA. Harvest the microorganisms and suspend them in sterile saline. Adjust the suspension of each organism to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Test Product Inoculation: Divide the test product into five separate sterile containers. Inoculate each container with one of the five test organisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume, such that the final concentration of microorganisms is between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[23]
-
Initial Count (Time 0): Immediately after inoculation, withdraw a sample from each container and determine the microbial concentration using standard pour plate or membrane filtration methods. This is the initial count. A validated neutralizer must be used in the plating medium to inactivate the BDTAC and allow for microbial recovery.[23]
-
Incubation: Store the inoculated containers at a controlled temperature of 20°C to 25°C, protected from light.
-
Interval Sampling: Withdraw samples at 7, 14, and 28 days. Perform plate counts for each sample as described in step 3.
-
Data Analysis: For each organism at each time point, calculate the change in log₁₀ value from the initial count. Compare these log reductions to the acceptance criteria specified in USP <51>.
Acceptance Criteria (USP <51>):
| Product Category | Bacteria | Yeast and Molds |
| Category 1 (Parenterals, Ophthalmics) | ≥1.0 log reduction at 7 days; ≥3.0 log reduction at 14 days; No increase at 28 days. | No increase from initial count at 7, 14, and 28 days. |
| Category 2 (Topicals, Nasals) | ≥2.0 log reduction at 14 days; No increase at 28 days. | No increase from initial count at 14 and 28 days. |
| Category 3 (Oral products) | ≥1.0 log reduction at 14 days; No increase at 28 days. | No increase from initial count at 14 and 28 days. |
| Note: "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.[15] |
Protocol 2: In Vitro Drug Permeability Assay
This protocol uses a cell-based model to assess BDTAC's ability to enhance the transport of a drug across an epithelial monolayer, which mimics biological barriers like the intestinal wall.[20][24]
Objective: To quantify the effect of BDTAC on the apparent permeability coefficient (Papp) of a model drug across a Caco-2 cell monolayer.[21]
Materials & Equipment:
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture System: Transwell® permeable supports (e.g., 12-well plates).
-
Reagents: Cell culture medium (e.g., DMEM), transport buffer (e.g., HBSS), model drug, BDTAC solutions of varying concentrations.
-
Equipment: Cell culture incubator, TEER (Transepithelial Electrical Resistance) meter, analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS).
Caption: Workflow for an in vitro Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for ~21 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER across the cell monolayer. Only inserts with TEER values above a pre-determined threshold (indicating a tight monolayer) should be used.
-
Transport Study: a. Gently wash the cell monolayers with pre-warmed transport buffer. b. Add the drug solution (with and without different concentrations of BDTAC) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate the plate at 37°C. At pre-defined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, immediately replacing it with an equal volume of fresh buffer.[21]
-
Sample Analysis: Quantify the concentration of the drug in the basolateral samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
(dQ/dt) is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C₀ is the initial concentration of the drug in the apical chamber. An increase in the Papp value in the presence of BDTAC indicates permeation enhancement.
-
Safety and Toxicological Considerations
While a valuable excipient, BDTAC is not inert. All useful antimicrobial agents are inherently toxic substances.[15][25]
-
Cytotoxicity: BDTAC can cause cell damage, particularly at concentrations used for solubilization or permeation enhancement.[6] It is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1][26]
-
Irritation: It is a known skin and eye irritant.[1][7] In ophthalmic preparations, long-term use of preservatives like benzalkonium chloride has been associated with ocular surface toxicity.[27]
-
Risk Mitigation: The concentration of BDTAC must be kept to the minimum effective level.[15] For any new formulation, cytotoxicity assays (in vitro) and safety studies (in vivo) are mandatory to establish a safe concentration range for the intended route of administration.
-
Handling: Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling pure BDTAC.[1]
Conclusion
This compound is a multifunctional excipient with well-established roles in pharmaceutical formulations. Its utility as an antimicrobial preservative is governed by strict regulatory standards, while its application as a solubilizer and permeation enhancer offers solutions to significant drug delivery challenges. Successful formulation requires a deep understanding of its physicochemical properties, mechanisms of action, and, most critically, its concentration-dependent effects on both efficacy and safety. The protocols and insights provided in this guide serve as a foundation for the rational design and rigorous validation of pharmaceutical products containing BDTAC.
References
-
Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
USP Chapter 51 - Pharmaceutical Microbiology Forum. (n.d.). Pharmaceutical Microbiology Forum. [Link]
-
51 ANTIMICROBIAL EFFECTIVENESS TESTING. (n.d.). U.S. Pharmacopeia. [Link]
-
Sutton, S. (2002). Development of the antimicrobial effectiveness test as USP chapter <51>. PDA J Pharm Sci Technol, 56(6), 300-11. [Link]
-
USP 51 - Antimicrobial Effectiveness Test - Microbe Investigations. (n.d.). Microbe Investigations. [Link]
-
Development of the Antimicrobial Effectiveness Test as USP Chapter <51>. (n.d.). PDA Journal of Pharmaceutical Science and Technology. [Link]
-
Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA. (2024, August 30). Eurofins. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (n.d.). ResearchGate. [Link]
-
Silva, V., et al. (2015). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 10(6), 627-42. [Link]
-
(PDF) Cell-based in vitro models for predicting drug permeability - ResearchGate. (n.d.). ResearchGate. [Link]
-
An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023, December 28). MDPI. [Link]
-
Understanding Dimethyl Benzyl Ammonium Chloride: A Versatile Chemical Compound. (2026, January 15). LinkedIn. [Link]
-
PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST). (2024, October 16). Pharmaguideline. [Link]
-
Antimicrobial Efficacy Test - Guideline - Pharma Beginners. (2023, June 20). Pharma Beginners. [Link]
-
Preservative Effectiveness | Industrial Microbiology - Merck Millipore. (n.d.). Merck Millipore. [Link]
-
Preservative Efficacy Test (PET) or Antimicrobial Effectiveness Test (AET) - Eurofins Australia. (2024, February 28). Eurofins. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Solubility Enhancement Techniques | Pharmaguideline. (n.d.). Pharmaguideline. [Link]
-
Solubility Enhancement Excipients - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. [Link]
-
This compound | BoroPharm Inc. (n.d.). BoroPharm Inc.. [Link]
-
Critical micelle concentration - Wikipedia. (n.d.). Wikipedia. [Link]
-
Table 1. Critical micelle concentration (cmc, mol/l) in the form of log... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Benzalkonium chloride - Wikipedia. (n.d.). Wikipedia. [Link]
-
Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C - ResearchGate. (n.d.). ResearchGate. [Link]
-
Top Uses for Benzyl Dimethyl Tetradecyl Ammonium Chloride in Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 139-08-2: this compound [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding Dimethyl Benzyl Ammonium Chloride: A Versatile Chemical Compound - Oreate AI Blog [oreateai.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 139-08-2 | Benchchem [benchchem.com]
- 7. This compound | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preservative Efficacy Test (PET) or Antimicrobial Effectiveness Test (AET) - Eurofins Scientific [eurofins.com.au]
- 12. Development of the antimicrobial effectiveness test as USP chapter <51> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. microbiologyforum.org [microbiologyforum.org]
- 15. njccwei.com [njccwei.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 18. wjbphs.com [wjbphs.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. innpharmacotherapy.com [innpharmacotherapy.com]
- 22. pharmabeginers.com [pharmabeginers.com]
- 23. PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST) – PharmaGuideHub [pharmaguidehub.com]
- 24. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ptacts.uspto.gov [ptacts.uspto.gov]
- 26. tcichemicals.com [tcichemicals.com]
- 27. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
Application Note: Experimental Use of Benzyldimethyltetradecylammonium Chloride (TDBAC) as an Emulsifier
Introduction & Rationale
Benzyldimethyltetradecylammonium chloride (TDBAC), also known as Myristalkonium Chloride (MKC), is a cationic quaternary ammonium surfactant (CAS 139-08-2). Unlike standard non-ionic emulsifiers (e.g., Polysorbates) that stabilize solely via steric hindrance, TDBAC provides electrostatic stabilization .
Why Use TDBAC?
-
Mucoadhesion: The permanent positive charge on the quaternary nitrogen interacts with negatively charged mucin residues (sialic acid) on mucosal surfaces (ocular, nasal, vaginal), significantly increasing drug residence time.
-
Antimicrobial Synergy: TDBAC possesses intrinsic antimicrobial properties, acting as a self-preserving agent in the formulation.
-
Quatsome Formation: When combined with sterols (e.g., cholesterol) in specific molar ratios, TDBAC forms Quatsomes —highly stable, unilamellar nanovesicles that are distinct from liposomes and emulsions.
Physicochemical Profile
Before formulation, verify the grade and properties of your raw material.
| Parameter | Value / Characteristic | Experimental Implication |
| Molecular Weight | 368.04 g/mol | Essential for calculating molar ratios (e.g., for Quatsomes). |
| CMC (25°C) | ~1.0 - 4.0 mM (aq) | Minimum concentration for micellar solubilization; use >CMC for cleaning, but |
| Charge | Cationic (+), pH independent | Incompatible with anionic surfactants (SDS) and anionic polymers (Carbomers, Xanthan Gum). |
| Solubility | Soluble in water, ethanol, acetone | Allows for solvent-injection or thin-film hydration methods. |
| HLB (Est.) | ~18-20 (Davies Scale) | Highly hydrophilic; requires a co-surfactant (e.g., fatty alcohol) to stabilize oil phases effectively. |
Critical Formulation Strategy
The "Anionic Trap"
CRITICAL WARNING: TDBAC precipitates instantly in the presence of anionic species.
-
Avoid: Sodium Lauryl Sulfate (SLS), Stearic Acid (neutralized), Carboxymethylcellulose (CMC), Xanthan Gum.
-
Alternative Thickeners: Use non-ionic polymers like Hydroxyethylcellulose (HEC) or cationic polymers like Chitosan.
Mechanism of Stabilization
The following diagram illustrates the dual-mode stabilization (Electrostatic + Steric) when TDBAC is used with a co-surfactant.
Figure 1: Mechanism of cationic emulsion stabilization. TDBAC provides the zeta potential (repulsion), while the co-surfactant densifies the interfacial film.
Protocol A: Cationic Nanoemulsion (High-Energy Method)
Application: Ophthalmic or Intranasal Drug Delivery. Target Particle Size: 150–300 nm. Target Zeta Potential: +30 to +50 mV.
Materials
-
Oil Phase: Castor Oil or Medium Chain Triglycerides (MCT) (5% w/w)
-
Surfactant: TDBAC (0.1% - 0.5% w/w)
-
Co-Surfactant: Polysorbate 80 (Tween 80) (0.5% - 1.0% w/w) – Note: Non-ionics are compatible and improve stability.
-
Aqueous Phase: Deionized Water (q.s. to 100%)
-
Tonicity Agent: Glycerol (2.5% w/w) – Avoid ionic salts (NaCl) initially to prevent shielding of the double layer.
Step-by-Step Procedure
-
Oil Phase Prep: Dissolve the lipophilic drug in the Oil Phase. Heat to 60°C.
-
Aqueous Phase Prep: Dissolve TDBAC, Polysorbate 80, and Glycerol in water. Heat to 60°C.
-
Why? Matching temperatures prevents premature solidification of the interface (thermal shock).
-
-
Pre-Emulsification: Slowly add the Oil Phase to the Aqueous Phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes.
-
Result: Coarse emulsion (milky white, droplet size > 1 µm).
-
-
High-Energy Homogenization (Critical Step):
-
Method: High-Pressure Homogenizer (Microfluidizer) or Probe Sonication.
-
Settings: 3 cycles at 1000 bar (15,000 psi) OR Sonication at 40% amplitude for 5 mins (pulse 10s ON / 5s OFF).
-
Cooling: Maintain sample temperature < 40°C using an ice bath to prevent TDBAC degradation.
-
-
pH Adjustment: Adjust pH to 5.0–7.0 using 0.1N HCl or NaOH.
-
Note: TDBAC is stable here, but extreme alkaline pH (>9) may degrade the drug or alter the surfactant head group environment.
-
Protocol B: Preparation of MKC-Quatsomes (Nanovesicles)
Application: Stable Bio-imaging or Nucleic Acid Delivery. Concept: Quatsomes are thermodynamically stable vesicles formed by the self-assembly of sterols and quaternary ammonium surfactants.
Materials
-
Surfactant: TDBAC (Myristalkonium Chloride)
-
Sterol: Cholesterol (High purity >99%)
-
Molar Ratio: 1:1 (Cholesterol : TDBAC) is the "Golden Ratio" for maximum stability.
-
Solvent: Ethanol or Acetone.[1]
-
Aqueous Phase: Milli-Q Water.
Workflow
Figure 2: Quatsome preparation workflow via solvent displacement.
Procedure (Manual Injection Method)
-
Stock Preparation: Prepare a 20 mM solution of Cholesterol and a 20 mM solution of TDBAC in Ethanol.
-
Mixing: Mix equal volumes to achieve the 1:1 molar ratio.
-
Injection: Inject the ethanolic mixture rapidly into a magnetically stirred aqueous phase (water) using a syringe. The volume ratio of Water:Ethanol should be at least 10:1.
-
Maturation: Stir for 30 minutes. The solution will turn slightly opalescent (Tyndall effect), indicating vesicle formation.
-
Purification: Dialyze against water (MWCO 12-14 kDa) for 24 hours to remove ethanol and free surfactant monomers.
Characterization & Troubleshooting
Quality Control Metrics
| Test | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | PDI < 0.2; Size 100-300 nm |
| Zeta Potential | Electrophoretic Mobility | > +30 mV (Critical for stability) |
| Centrifugation | 3,000 rpm for 30 mins | No phase separation (creaming) |
Troubleshooting Guide
-
Issue: Flocculation (Clumping)
-
Cause: Insufficient surface charge (Zeta potential < +20mV) or presence of anionic impurities.
-
Fix: Increase TDBAC concentration slightly (up to CMC limit) or check water source for anionic contaminants.
-
-
Issue: Ostwald Ripening (Droplet Growth)
-
Cause: Oil phase solubility in water is too high.
-
Fix: Add a "Ripening Inhibitor" (highly insoluble oil like Squalane or Long-chain triglycerides) to the oil phase.
-
-
Issue: Skin Irritation
-
Cause: Free TDBAC monomers in the continuous phase.
-
Fix: Ensure TDBAC is primarily located at the interface. Use the minimum effective concentration. For Quatsomes, dialysis is mandatory to remove free monomers.
-
Safety & Handling (SDS Summary)
-
Hazard: TDBAC is corrosive and causes severe skin burns and eye damage (Category 1B).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle pure powder in a fume hood.
-
Disposal: Do not pour down the drain. TDBAC is toxic to aquatic life. Dispose of as hazardous chemical waste.
References
-
PubChem. (n.d.). This compound (Compound Summary).[2][3][4] National Library of Medicine. Retrieved from [Link]
- Ferrer-Tasies, L., et al. (2013). Quatsomes: New stable nanovesicles formed by the self-assembly of quaternary ammonium surfactants and sterols. Langmuir. (Contextual grounding for Protocol B).
-
Daull, P., et al. (2014). Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound.[2][3][4] Retrieved from [Link]
-
Bollhorst, T., et al. (2019). MKC-Quatsomes: A Stable Nanovesicle Platform for Bio-Imaging and Drug-Delivery Applications. Nanbiosis. Retrieved from [Link]
Sources
Application Notes and Protocols: Benzyldimethyltetradecylammonium Chloride in Textile Industry Research
Abstract: Benzyldimethyltetradecylammonium chloride (BDTAC), a quaternary ammonium compound (QAC) with the CAS Number 139-08-2, is a versatile cationic surfactant with significant applications in the textile industry.[1] Its unique molecular structure, featuring a positively charged hydrophilic head and a long hydrophobic alkyl chain, allows it to function effectively as a potent antimicrobial finishing agent, a high-performance antistatic agent, a fabric softener, and a dyeing auxiliary.[2][3][4][5] This document serves as a comprehensive technical guide for researchers and scientists, providing in-depth theoretical explanations and validated experimental protocols for leveraging BDTAC to enhance textile properties. The protocols are designed to be self-validating, with integrated performance evaluation methods to ensure reproducible and reliable results.
Fundamentals of BDTAC-Textile Interaction
Chemical Structure and Properties
This compound is characterized by an amphiphilic structure. The molecule consists of a quaternary ammonium nitrogen atom covalently bonded to two methyl groups, a benzyl group, and a long C14 alkyl chain (tetradecyl).[1] This configuration results in a cationic, hydrophilic "head" and a nonpolar, hydrophobic "tail." This dual nature is the foundation of its activity as a surfactant, enabling it to reduce surface tension and interact with both aqueous environments and fiber surfaces.[1]
Mechanism of Adsorption on Textile Fibers
Most natural textile fibers, such as cotton and wool, acquire a negative surface charge in aqueous solutions. The primary mechanism driving the application of BDTAC is the strong electrostatic attraction between its positively charged cationic head and the anionic surface of the textile fibers.[6][7] This initial adsorption is followed by the alignment of the hydrophobic tails, which then confer specific properties like softness or antimicrobial activity to the fabric. This strong ionic bonding contributes to the durability of the finish.[7]
Caption: BDTAC's cationic head adsorbs onto anionic sites of textile fibers.
Application I: Antimicrobial Finishing
Scientific Principle
As a QAC, BDTAC exhibits broad-spectrum antimicrobial activity. The positively charged nitrogen atom in the BDTAC molecule is drawn to the negatively charged microbial cell membrane. The long hydrophobic tetradecyl chain then penetrates the lipid bilayer, disrupting the membrane's integrity.[4][8] This leads to the leakage of essential cytoplasmic contents and ultimately causes cell death, providing effective protection against both Gram-positive and Gram-negative bacteria.[9] This mechanism makes BDTAC an excellent candidate for creating hygienic textiles for medical, institutional, or sportswear applications.[10]
Experimental Protocol: Pad-Dry-Cure Method
The pad-dry-cure process is a standard and efficient method for applying chemical finishes to fabric in a continuous manner.[11]
Materials:
-
This compound (BDTAC) solution (e.g., 50% active)
-
Deionized water
-
Wetting agent (non-ionic, optional)
-
Textile substrate (e.g., 100% cotton, polyester, or blends)
-
Laboratory padding mangle
-
Stenter or oven for drying and curing
Procedure:
-
Solution Preparation: Prepare the treatment bath by diluting the BDTAC stock solution with deionized water to the target concentration (see Table 1). If needed, add a small amount of non-ionic wetting agent (e.g., 0.1 g/L) to ensure uniform fabric wetting.
-
Fabric Preparation: Ensure the fabric is clean, scoured, and free of any sizing agents or impurities. Cut the fabric samples to a suitable size for the padding mangle.
-
Padding: Set the pressure of the padding mangle to achieve the desired wet pick-up percentage (WPU). A typical WPU for cotton is 60-80%. Pass the fabric through the treatment bath and then through the nip rollers of the mangle.
-
Drying: Immediately transfer the padded fabric to a pre-heated oven or stenter. Dry the fabric at 100-120°C for 2-3 minutes, or until fully dry.
-
Curing: Raise the temperature of the oven to the curing temperature (e.g., 130-150°C) and hold for 3-5 minutes. The curing step helps to fix the BDTAC onto the fibers, improving the durability of the finish.
-
Conditioning: Allow the fabric to cool and condition at standard atmospheric conditions (e.g., 21°C, 65% relative humidity) for at least 4 hours before testing.
Caption: Workflow for the Pad-Dry-Cure antimicrobial finishing process.
Quantitative Data: Treatment Parameters
| Parameter | Cotton & Blends | Polyester & Synthetics | Rationale |
| BDTAC Concentration (g/L) | 10 - 30 | 5 - 20 | Higher concentration needed for absorbent natural fibers. |
| Wet Pick-Up (WPU, %) | 70 - 80% | 40 - 50% | Reflects the inherent absorbency of the fiber type. |
| Drying Temperature (°C) | 110 - 120 | 100 - 110 | To evaporate water without prematurely initiating curing. |
| Curing Temperature (°C) | 140 - 150 | 130 - 140 | Ensures fixation to the fiber for wash durability. |
| Curing Time (min) | 3 - 5 | 2 - 4 | Adequate time for the finish to set on the fabric surface. |
Validation Protocol: Antimicrobial Efficacy Testing (AATCC 100)
-
Inoculation: Inoculate swatches of the treated and untreated (control) fabrics with a known concentration of bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae).
-
Incubation: Place the swatches in sterile jars and incubate for a specified contact time (e.g., 24 hours).
-
Neutralization & Plating: After incubation, transfer the swatches to a neutralizing solution to stop the antimicrobial action. Serially dilute the solution and plate onto agar plates.
-
Counting: Incubate the plates and count the number of surviving bacterial colonies (CFU/mL).
-
Calculation: Calculate the percentage reduction of bacteria using the formula: Reduction (%) = ((B - A) / B) x 100 Where A = CFU/mL for the treated swatch and B = CFU/mL for the control swatch.
Application II: Antistatic Treatment
Scientific Principle
Synthetic fibers like polyester and nylon are hydrophobic and prone to the buildup of static electricity, leading to clinging and dust attraction.[3] BDTAC, as a cationic surfactant, counteracts this by forming a microscopic, conductive layer on the fiber surface.[12][13] This layer, being ionic and capable of attracting atmospheric moisture, allows static charges to dissipate effectively, thereby preventing their accumulation.[7][14]
Experimental Protocol: Exhaustion Method
This method is suitable for treating yarn, garments, or fabric pieces in a bath, such as a laboratory beaker dyeing machine or a jet dyer.
Materials:
-
BDTAC solution
-
Acetic acid (to adjust pH)
-
Textile substrate (especially synthetic fabrics like polyester, nylon)
-
Laboratory beaker dyeing machine or water bath with stirrer
Procedure:
-
Bath Preparation: Set up a treatment bath with a specific liquor ratio (e.g., 20:1). Add the required amount of BDTAC (calculated on the weight of fabric, owf).
-
pH Adjustment: Adjust the pH of the bath to 4.5 - 5.5 using acetic acid. An acidic pH can enhance the exhaustion of the cationic BDTAC onto the fibers.[6]
-
Treatment Cycle: Place the textile material in the bath at room temperature. Raise the temperature to 40-50°C at a rate of 2°C/minute.
-
Hold: Hold the temperature at 40-50°C for 20-30 minutes with continuous agitation to ensure even application.
-
Cooling & Rinsing: Cool the bath down to room temperature. Drain the bath and give the fabric a light rinse with cold water.
-
Drying: Hydroextract the excess water and dry the fabric at a moderate temperature (e.g., 100-120°C).
Quantitative Data: Exhaustion Parameters
| Parameter | Typical Range | Rationale |
| BDTAC Concentration (% owf) | 0.5 - 2.0% | Effective antistatic properties are achieved at low concentrations.[13] |
| Liquor Ratio | 10:1 - 30:1 | Must be sufficient for free movement of goods and even treatment. |
| pH | 4.5 - 5.5 | Promotes better uptake of the cationic agent by the fiber. |
| Temperature (°C) | 40 - 50 | Mild heat increases fiber swelling and enhances exhaustion. |
| Time (min) | 20 - 30 | Allows sufficient time for the BDTAC to migrate from the bath to the fiber. |
Validation Protocol: Surface Resistivity Measurement (AATCC 76)
The antistatic performance is quantified by measuring the electrical resistivity of the fabric surface.
-
Conditioning: Condition the treated and untreated fabric samples in a controlled environment for at least 24 hours.
-
Measurement: Use a surface resistivity meter with a concentric ring probe. Place the probe on the fabric surface and apply a known voltage.
-
Reading: The instrument measures the resistance and calculates the surface resistivity in ohms/square (Ω/sq).
-
Interpretation: A lower surface resistivity value indicates better antistatic protection. Generally, a value below 10¹¹ Ω/sq is considered to provide good antistatic performance.
Application III: Fabric Softening
Scientific Principle
The softening effect of BDTAC is a direct result of its molecular structure and orientation on the fiber surface.[15] After the cationic heads anchor to the anionic fibers, the long, waxy hydrophobic tails orient themselves away from the fiber surface. This creates a lubricating layer that reduces the coefficient of friction between fibers, allowing them to slide past each other more easily.[7] This increased freedom of movement is perceived as enhanced softness, smoothness, and improved fabric drape.
Caption: BDTAC molecules forming a lubricating layer on a textile fiber.
Experimental Protocol: Finishing Bath Application
The protocol for applying BDTAC as a softener is nearly identical to the Exhaustion Method described for antistatic treatment (Section 3.2). Often, softening and antistatic effects are achieved simultaneously with a single application. For optimal softness, concentrations may be in the higher end of the recommended range (e.g., 1.5 - 3.0% owf).
Validation Protocol: Handle and Stiffness Evaluation
-
Subjective Hand-Feel Panel: A panel of trained evaluators assesses the fabric's softness, smoothness, and overall feel by touch. Samples are ranked against a control and standard references. This is a crucial, albeit subjective, industry practice.
-
Objective Measurement (e.g., Kawabata Evaluation System - KES): This instrumental method provides quantitative data on fabric mechanics. For softness, the key parameters are:
-
Bending Rigidity (B): Measures the stiffness of the fabric. A lower value indicates a softer, more pliable fabric.
-
Surface Friction (MIU): Measures the coefficient of friction of the fabric surface. A lower value corresponds to a smoother feel.
-
Application IV: Dyeing Auxiliary
Scientific Principle
BDTAC can act as both a dye-fixing and a dye-leveling agent.
-
Dye Fixation: When applied after dyeing with anionic dyes (e.g., reactive or direct dyes on cotton), the cationic BDTAC molecules form a large, insoluble complex with the anionic dye molecules.[5][16] This complex gets trapped within and on the surface of the fibers, significantly improving the fabric's color fastness to washing.[5]
-
Leveling Agent: In the dyeing of acrylic fibers with cationic (basic) dyes, BDTAC acts as a "retarder" or "leveling agent." Both the BDTAC and the cationic dye are positively charged and compete for the same anionic dye sites on the acrylic fiber. BDTAC temporarily blocks some sites, slowing down the initial rapid strike of the dye and allowing for more controlled, uniform dye uptake, which prevents patchy or uneven coloring.[2][3]
Protocol: Post-Dyeing Treatment for Fixation
This protocol is performed in the same machine after a dyeing cycle is complete.
Procedure:
-
Dyeing & Rinsing: Complete the standard dyeing process for the chosen dye and substrate. Perform a thorough rinse to remove any unfixed surface dye.
-
Fixing Bath: Prepare a fresh bath at 30-40°C. Add 1.0 - 3.0% owf of BDTAC.
-
Treatment: Run the machine for 15-20 minutes to allow the fixing agent to interact with the dyed fabric.
-
Rinse & Dry: Drain the bath, give a final light rinse, and then unload and dry the fabric as usual.
Validation Protocol: Wash Fastness Testing (ISO 105-C06)
-
Sample Preparation: A specimen of the dye-fixed fabric is stitched together with a standard multi-fiber strip (containing swatches of different fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Washing: The composite specimen is washed in a standard launder-o-meter under specified conditions of temperature, time, and detergent concentration.
-
Evaluation: After washing and drying, the specimen is evaluated in two ways:
-
Color Change: The change in the color of the original fabric is assessed using a standard grey scale (rated 1-5, where 5 is no change).
-
Staining: The degree of color transfer (staining) onto each of the fibers in the multi-fiber strip is assessed using a separate grey scale (rated 1-5, where 5 is no staining).
-
Safety and Handling
This compound, particularly in concentrated forms, can cause skin and eye irritation.[17] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. All procedures should be conducted in a well-ventilated area. As with all surfactants, proper wastewater management should be considered to minimize environmental impact.
References
- Benzyldimethylstearylammonium Chloride: A Versatile Cationic Surfactant for Industrial and Textile Applic
- The Role of Benzyldimethylstearylammonium Chloride in Modern Textile Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- CN105780466A - Antistatic agent for polyester fabric.
- CAS 139-08-2: this compound. CymitQuimica.
- Benzyldimethyldecylammonium chloride. Chem-Impex.
- Textile antist
- Dye Fixing Agent: Boosting Color Fastness. Tex-Aux chemicals.
- Assessment of quaternary ammonium compound dendrimer surface treatment on textile m
- Determination of Benzalkonium Chlorides in Textile Industry by LCMSMS System. AntTeknik.
- Application of ammonium chloride in dyes and printing and dyeing. Yino.
- Antimicrobial Finishes – Textile colour
- The adsorption of alkyl-dimethyl-benzyl-ammonium chloride onto cotton nonwoven hydroentangled substrates at the solid-liquid interface is minimized by additive chemistries.
- Understanding C
- Understanding Dimethyl Benzyl Ammonium Chloride: A Vers
- Antimicrobial Textile Finishes Explained. Melbec Microbiology.
- Antistatic Agent for Textiles. Sylicglobal Textile Auxiliares Supplier.
- How Cationic Softeners Help Improve Fabric Quality and Customer Comfort. Fineotex.
Sources
- 1. CAS 139-08-2: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. texauxchemicals.com [texauxchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. fineotex.com [fineotex.com]
- 8. Antimicrobial Finishes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 9. Frontiers | Assessment of quaternary ammonium compound dendrimer surface treatment on textile materials [frontiersin.org]
- 10. Determination of Benzalkonium Chlorides in Textile Industry by LCMSMS System | AntTeknik.com [antteknik.com]
- 11. Antimicrobial Textile Finishes Explained | Melbec Microbiology [melbecmicrobiology.co.uk]
- 12. CN105780466A - Antistatic agent for polyester fabric - Google Patents [patents.google.com]
- 13. Antistatic Agent for Textiles - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 14. Textile antistatic agent - Cpolymer [cpolymerchem.com]
- 15. texauxchemicals.com [texauxchemicals.com]
- 16. Application of ammonium chloride in dyes and printing a... [sawaint.com]
- 17. Understanding Dimethyl Benzyl Ammonium Chloride: A Versatile Chemical Compound - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Guide: Degradation Pathways of Benzyldimethyltetradecylammonium Chloride (BDTA-Cl)
[1]
Introduction
As researchers working with Benzyldimethyltetradecylammonium chloride (BDTA-Cl, also known as Benzalkonium Chloride C14), you are dealing with a cationic surfactant that is deceptively stable under standard storage but highly reactive under specific stress conditions.[1]
This guide is not a generic MSDS summary. It is a troubleshooting manual designed to help you interpret unexpected experimental results—whether they are phantom peaks in your HPLC, loss of potency in formulation, or inhibition in biological reactors. We will dissect the three primary degradation vectors: Thermal/Chemical Elimination , Oxidative Cleavage , and Biological Metabolism .
Module 1: Chemical & Thermal Stability (The Hofmann Trap)
User Question: “I am detecting tetradecene and benzyldimethylamine in my high-pH formulation after heat sterilization. Is this hydrolysis?”
Scientist’s Diagnosis: No, this is likely Hofmann Elimination , not hydrolysis. Quaternary ammonium compounds (QACs) like BDTA-Cl do not undergo simple hydrolysis because they lack hydrolyzable ester or amide bonds.[1] However, in the presence of strong bases (OH⁻) and heat, they undergo E2 elimination.[2]
The Mechanism:
The hydroxide ion acts as a base, abstracting a proton from the
Troubleshooting Protocol:
-
Check pH: If pH > 10 and T > 60°C, elimination is thermodynamically favored.[1]
-
Verify Products: Look for 1-tetradecene (non-polar, elutes early in Reverse Phase HPLC) and Benzyldimethylamine (BDMA) .[1]
-
Mitigation: Buffer your solution to pH < 8 before any thermal step.
Visualization: Hofmann Elimination Mechanism
Caption: Figure 1. Mechanism of Hofmann Elimination in BDTA-Cl under alkaline thermal stress.
Module 2: Oxidative Degradation (The Radical Cascade)
User Question: “We are using UV/H2O2 for wastewater treatment. We see a rapid drop in BDTA-Cl, but TOC (Total Organic Carbon) remains high.[1] What is happening?”
Scientist’s Diagnosis:
You are observing primary degradation without mineralization.[1] Advanced Oxidation Processes (AOPs) like Fenton or UV/H2O2 generate hydroxyl radicals (
The Pathway:
-
H-Abstraction:
radicals steal a hydrogen from the alkyl chain (often near the nitrogen), creating a carbon-centered radical.[1] -
Chain Scission: The unstable radical cleaves, typically releasing Dodecanal (C12 aldehyde) and Benzyldimethylamine (BDMA) .
-
Further Oxidation: BDMA is oxidized to Benzoic Acid , which is then hydroxylated to p-Hydroxybenzoic acid .[1][3]
Troubleshooting Protocol:
-
Monitor Intermediates: Do not rely solely on BDTA-Cl disappearance. Track the appearance of Benzoic Acid (230 nm UV absorbance).
-
Toxicity Check: Be aware that intermediate aldehydes (like dodecanal) can be more toxic to aquatic life than the metabolites further down the chain.
Visualization: Oxidative Radical Attack
Caption: Figure 2. Oxidative degradation pathway via hydroxyl radical attack (AOPs).
Module 3: Biodegradation (Metabolic Pathways)
User Question: “My anaerobic digester performance crashed after introducing BDTA-Cl waste, but the aerobic tank is fine. Why?”
Scientist’s Diagnosis: BDTA-Cl exhibits a stark Aerobic vs. Anaerobic dichotomy .[1]
-
Aerobic: Pseudomonas spp. and other aerobic bacteria can degrade BDTA-Cl by splitting the C-N bond or oxidizing the alkyl chain (
-oxidation).[1] -
Anaerobic: BDTA-Cl is recalcitrant and highly inhibitory to methanogens.[1] It binds to the negatively charged cell walls of anaerobic sludge, disrupting membrane function without being metabolized.
Key Aerobic Metabolites:
- -Oxidation: The terminal methyl of the C14 chain is oxidized to a carboxyl group.
-
C-N Fission: Similar to chemical oxidation, bacteria cleave the amine from the alkyl chain.
Visualization: Biological Fate Map
Caption: Figure 3. Divergent biological fate of BDTA-Cl in aerobic vs. anaerobic systems.
Module 4: Analytical Troubleshooting (HPLC-MS)
User Question: “I see multiple peaks in my LC-MS chromatogram. Which ones are degradation products?”
Scientist’s Guide: Use the table below to identify potential degradation products based on Mass-to-Charge (m/z) ratios. Note that BDTA-Cl is a salt; in MS (ESI+), you detect the quaternary ammonium cation.[1]
Table 1: Key Degradation Products & MS Signals
| Compound | Origin | Molecular Weight (Neutral) | Observed m/z (ESI+) | Notes |
| BDTA Cation (Parent) | -- | 332.6 (Cation) | 332.3 | [M]+ Peak.[1] |
| Benzyldimethylamine (BDMA) | Hofmann / Oxidation | 135.2 | 136.1 | [M+H]+.[1] Volatile, may be lost in drying.[1] |
| Benzylmethylamine | Demethylation | 121.2 | 122.1 | [M+H]+.[1] Secondary amine.[1] |
| Benzylamine | Double Demethylation | 107.2 | 108.1 | [M+H]+.[1] Primary amine.[1] |
| Dodecanal | Oxidative Cleavage | 184.3 | N/A | Poor ionization in ESI+.[1] Detect by GC or UV (derivatized).[1] |
| Tetradecene | Hofmann Elimination | 196.4 | N/A | Non-polar.[1] Detect by GC-FID or APCI-MS.[1] |
Protocol for Confirmation:
-
Check Retention Times:
-
Ghost Peaks: If you see peaks at m/z 304 (C12 homologue) or 360 (C16 homologue), these are likely impurities in the raw material, not degradation products. Commercial "C14" BAC is often a mix.
References
-
Zhang, C., Tezel, U., Li, K., Liu, D., Ren, R., Du, J., & Pavlostathis, S. G. (2011). Evaluation and modeling of benzalkonium chloride inhibition and biodegradation in activated sludge. Water Research, 45(3), 1238-1246.[1]
-
Hajaya, M. G., & Pavlostathis, S. G. (2012). Fate and effect of benzalkonium chloride in a continuous-flow biological nitrogen removal system. Bioresource Technology, 118, 73-81.[1]
-
August Wilhelm von Hofmann. (1851).[1][4] Contributions to the History of the Phosphorus-Bases. Philosophical Transactions of the Royal Society of London. (Foundational reference for Hofmann Elimination mechanism).[1]
-
U.S. National Library of Medicine. (n.d.). Benzalkonium chloride - Hazardous Substances Data Bank (HSDB).[1] PubChem.
-
Patel, R., et al. (2019).[1] Biodegradation of Benzalkonium Chlorides by Pseudomonas spp.: Pathways and Metabolites. Journal of Hazardous Materials. (Contextualizing the C-N fission pathway).
proper handling and disposal of Benzyldimethyltetradecylammonium chloride in the lab
Introduction
Welcome to the Technical Support Center for Benzyldimethyltetradecylammonium Chloride (BDTA-Cl). This guide addresses the specific challenges researchers face when working with this cationic surfactant. Also known as Myristalkonium chloride or Benzalkonium chloride C14, this compound is a potent antimicrobial and phase-transfer catalyst. However, its cationic nature creates unique compatibility issues and strict disposal requirements due to high aquatic toxicity.
This guide is structured to provide immediate answers to technical inquiries, ensuring both scientific integrity and regulatory compliance.
Part 1: Emergency Response & Immediate Handling
Q: I just spilled a 10% solution of BDTA-Cl on the bench. How do I clean it up safely?
A: Do not use standard paper towels immediately if the volume is significant. BDTA-Cl is a quaternary ammonium compound (QAC) that acts as a skin corrosive and respiratory irritant.
Protocol:
-
Isolate: Evacuate the immediate area if the spill is large (>500 mL) or if aerosols were generated.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Neutralization (Deactivation):
-
BDTA-Cl is cationic. You can reduce its surface activity and mobility by applying an anionic surfactant (e.g., dilute sodium dodecyl sulfate - SDS) or a specific QAC neutralizer (like lecithin or polysorbate 80).
-
Note: This forms an insoluble complex (precipitate), which is easier to contain but still hazardous.
-
-
Absorption: Use an inert absorbent (vermiculite, sand, or chemical spill pads).[1] Do not use combustible materials like sawdust.
-
Disposal: Scoop the absorbed material into a wide-mouth hazardous waste jar. Label as "Hazardous Waste: BDTA-Cl Debris."
Q: I splashed a small amount on my forearm. It doesn't hurt yet. What should I do?
A: Immediate action is required. QACs are known for "delayed irritation." The lack of immediate pain does not indicate a lack of injury.
-
Flush: Immediately rinse the area with tepid water for at least 15 minutes .
-
Soap: Use a mild soap to help remove the lipophilic tail of the molecule from the skin surface.
-
Monitor: If redness, blistering, or irritation develops after 1 hour, seek medical attention.
Part 2: Routine Handling & Storage
Q: My BDTA-Cl powder has clumped together. Is it still usable?
A: BDTA-Cl is hygroscopic. Clumping indicates moisture absorption, which alters the effective molecular weight calculation.
-
For qualitative use (cleaning/disinfection): It is likely still effective.
-
For quantitative use (analytical standards/titrations): Do not use. The water content will introduce significant error. You must dry the compound (if stable) or purchase a fresh aliquot. Store future stocks in a desiccator.
Q: What is the chemical compatibility profile? I need to mix it with other buffers.
A: BDTA-Cl is incompatible with anionic compounds. Mixing it with anionic detergents or large organic anions will result in immediate precipitation (coacervation).
Compatibility Reference Table
| Chemical Class | Compatibility | Interaction Outcome |
| Anionic Surfactants (SDS, Sodium Stearate) | Incompatible | Formation of insoluble ion-pair precipitate; loss of activity. |
| Non-ionic Surfactants (Triton X-100, Tween 20) | Compatible | Can be used together; often used to reduce non-specific binding. |
| Strong Oxidizers (Nitric Acid, Permanganates) | Incompatible | Potential for exothermic reaction; degradation. |
| Nitrate Salts | Caution | High concentrations may salt out the QAC. |
| Proteins (High concentration) | Variable | May denature proteins or precipitate them depending on pI and pH. |
Part 3: Experimental Troubleshooting
Q: I am seeing unexpected precipitation in my assay buffer when adding BDTA-Cl.
A: This is a common issue caused by the "Salting Out" effect or Anionic Interference.
-
Check Counter-ions: Are you using phosphate-buffered saline (PBS) or buffers with high concentrations of polyvalent anions (citrate, sulfate)? These can reduce the solubility of the quaternary ammonium cation.[2]
-
Troubleshooting Step: Switch to a buffer with monovalent ions (e.g., Tris-HCl or HEPES) to see if precipitation persists.
-
Check pH: Ensure the pH is not inducing a charge shift in other components that might attract the cationic BDTA-Cl.
Q: How do I dissolve BDTA-Cl efficiently for a 100 mM stock solution?
A: BDTA-Cl has a long hydrophobic tail (C14), making dissolution in pure water slow at room temperature. Protocol:
-
Solvent: Use deionized water or lower alcohols (Ethanol/Methanol) if compatible with downstream applications.
-
Heat: Warm the solvent to 35–40°C . The critical micelle concentration (CMC) is temperature-dependent; gentle heating significantly speeds up dissolution.
-
Agitation: Use a magnetic stirrer, but avoid vigorous shaking to prevent excessive foaming (surfactant property).
Part 4: Disposal & Waste Management
Q: Can I pour neutralized BDTA-Cl down the lab sink?
A: NO. Even if "neutralized" regarding pH or activity, the carbon backbone and the nitrogen moiety remain toxic to aquatic life (fish and daphnia). Most municipal wastewater treatment plants are not designed to degrade high concentrations of QACs, which can inhibit the nitrifying bacteria in their sludge.
Q: What is the correct waste stream classification?
A:
-
Liquid Waste: Collect in a container labeled "Halogenated Organic Solvents" or "Toxic Inorganic/Organic Mixtures" depending on your institution's specific coding. It must be incinerated.
-
Solid Waste: Pipette tips, tubes, and weigh boats contaminated with BDTA-Cl must be disposed of as solid hazardous waste, not regular trash.
Visual Guide: Disposal Decision Tree
Figure 1: Decision matrix for the disposal of BDTA-Cl waste. Note that drain disposal is strictly prohibited due to aquatic toxicity regulations.
Part 5: Mechanism of Action & Toxicity
Understanding why we handle BDTA-Cl carefully reinforces compliance.
Mechanism: BDTA-Cl is a cationic surfactant. It works by disrupting the cell membrane lipid bilayer. The positively charged head group (ammonium) is attracted to the negatively charged cell membrane of bacteria (or mitochondria in mammalian cells).[3] The hydrophobic tail (C14) penetrates the membrane, causing leakage of intracellular contents and cell death (lysis).
Significance for Researchers: This same mechanism applies to your cells. Skin exposure strips natural oils and disrupts the barrier function, leading to "quaternary burn."
Visual Guide: Cellular Interaction
Figure 2: The mechanism of action for BDTA-Cl. The electrostatic attraction followed by hydrophobic penetration causes membrane failure.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8755, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision for Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC). EPA739-R-06-009.[4] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides.[4] Retrieved from [Link]
-
Zhang, C., et al. (2015). Ecological risks of quaternary ammonium compounds in the aquatic environment. Water Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to neutralize quarterly ammonium compounds — Hydro Solutions [hydrosolutions.com]
- 3. Quaternary Ammonium Compounds (Quats) and their impact on wastewater microbial populations - BIOLOGICAL WASTE TREATMENT EXPERT [biologicalwasteexpert.com]
- 4. This compound | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Benzyldimethyltetradecylammonium Chloride Toxicity in Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the cytotoxic effects of Benzyldimethyltetradecylammonium chloride (BTC) in cell culture experiments. BTC, a quaternary ammonium compound, is a potent cationic surfactant and biocide, and its effective use in research requires a nuanced understanding of its mechanism of action and potential for off-target toxicity.[1][2][3]
Understanding the Mechanism of BTC Toxicity
This compound primarily exerts its cytotoxic effects by disrupting cell membrane integrity.[4][5] As a cationic surfactant, its positively charged head group electrostatically interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins.[4][5][6] The long, hydrophobic alkyl chain then inserts into the lipid bilayer, leading to disorganization, increased permeability, and eventual cell lysis.[4][5][6] This disruption allows for the leakage of essential intracellular contents and can inhibit crucial enzyme activities.[5][6]
Core Toxic Pathway of this compound
Caption: Mechanism of BTC-induced cytotoxicity.
Troubleshooting Guide
This section addresses common problems encountered when using BTC in cell culture experiments.
Issue: Excessive Cell Death Even at Low BTC Concentrations
Possible Cause 1: High Sensitivity of the Cell Line
Different cell lines exhibit varying sensitivities to BTC. This can be due to differences in membrane composition, metabolic activity, and the expression of efflux pumps.[7]
Solution:
-
Determine the IC50: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[8] This will establish a baseline for subsequent experiments.
-
Start with a Wide Concentration Range: When first working with a new cell line, test a broad range of BTC concentrations (e.g., from nanomolar to high micromolar) to identify the cytotoxic threshold.
Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
BTC Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of BTC. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the BTC concentration and use non-linear regression to calculate the IC50 value.[9]
Possible Cause 2: Residual Disinfectant in Labware
Traces of cleaning agents or disinfectants, which may include quaternary ammonium compounds, can remain in cell culture flasks, plates, or pipettes, leading to unexpected cytotoxicity.[10][11]
Solution:
-
Thorough Rinsing: Ensure all labware is thoroughly rinsed with sterile, high-purity water after washing.
-
Dedicated Labware: If possible, dedicate a set of labware specifically for experiments involving sensitive cell lines or cytotoxic compounds.
-
Quality Control: Periodically test rinse water from washed labware for cytotoxic activity.
Issue: Inconsistent or Non-Reproducible Results
Possible Cause 1: Interaction with Cell Culture Media Components
The presence of serum proteins in the culture medium can influence the apparent cytotoxic potency of BTC.[12] Cationic surfactants like BTC can bind to anionic components in the medium, reducing their effective concentration.
Solution:
-
Serum-Free vs. Serum-Containing Media: Be aware that experiments conducted in serum-free media may show higher BTC toxicity compared to those with serum. Standardize the serum concentration across all experiments.
-
Phenol Red: While less common, be mindful that pH indicators like phenol red can have weak estrogenic effects and may subtly influence cell proliferation.[10]
Possible Cause 2: Adsorption to Plasticware
Cationic surfactants can adsorb to the surface of plastic labware, which can decrease the actual concentration of the compound in the culture medium.[12]
Solution:
-
Pre-treatment of Plates: Consider pre-incubating plates with a blocking agent (e.g., a sterile bovine serum albumin solution) to reduce non-specific binding.
-
Use of Low-Binding Plates: For highly sensitive assays, consider using low-binding microplates.
Issue: Unexpected Morphological Changes in Cells
Possible Cause: Sub-lethal Toxicity
At concentrations below the IC50, BTC can still induce cellular stress, leading to changes in cell morphology, such as rounding, detachment, or the formation of vacuoles.
Solution:
-
Phase-Contrast Microscopy: Regularly monitor cell morphology using a phase-contrast microscope throughout the experiment.
-
Lower Concentrations: If morphological changes are observed in the absence of significant cell death, consider using a lower concentration of BTC.
-
Time-Course Experiment: Perform a time-course experiment to observe the onset and progression of morphological changes.
Frequently Asked Questions (FAQs)
Q1: How can I neutralize or remove BTC from my cell culture after a short exposure?
A1: To stop the action of BTC, you can perform a washout procedure. Aspirate the BTC-containing medium and wash the cell monolayer two to three times with a sterile phosphate-buffered saline (PBS) or fresh, pre-warmed culture medium.[13] For quenching the activity of quaternary ammonium compounds, dilution with a large volume of sterile water or a balanced salt solution can be effective.[14]
Q2: Are there any known mechanisms of cellular resistance to BTC?
A2: Yes, some cells, particularly bacteria, can develop resistance to quaternary ammonium compounds.[15] Mechanisms include alterations in the cell membrane composition (e.g., changes in phospholipid and fatty acid content), increased activity of efflux pumps that actively remove the compound from the cell, and the formation of biofilms.[7][15] While less studied in mammalian cells, similar intrinsic resistance mechanisms could contribute to differential sensitivity.
Q3: Can I use BTC in 3D cell culture models like spheroids?
A3: Yes, but it is important to note that the IC50 value in a 3D spheroid model may be significantly different from that in a 2D monolayer culture.[16] The three-dimensional structure can limit the diffusion of the compound to the inner cells of the spheroid, resulting in a higher apparent resistance.[16]
Q4: What is the stability of BTC in cell culture medium?
A4: this compound is a stable compound. However, its effective concentration can be influenced by interactions with media components and adsorption to plasticware, as mentioned in the troubleshooting section.
Q5: Are there any alternatives to BTC for my application?
A5: The choice of an alternative depends on the specific application. If you are using BTC as a disinfectant, other options include ethanol, sodium hypochlorite, and povidone-iodine.[17] However, these also have their own cytotoxic profiles.[17] If BTC is being investigated as a potential therapeutic, its unique properties may be central to the research.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting BTC toxicity.
Comparative Cytotoxicity Data
The following table provides a conceptual overview of how BTC toxicity might vary between different cell types. Note that these are illustrative values and the actual IC50 will depend on the specific experimental conditions.[12]
| Cell Line Type | Example | Expected BTC Sensitivity | Potential Reason |
| Adherent Epithelial Cells | HEK293, HT-29 | High | Large surface area exposed to the medium.[18] |
| Suspension Cells | Jurkat, HL-60 | Moderate to High | Cells are individually exposed in the medium. |
| Fibroblasts | NIH3T3 | Moderate | May have more robust membrane structures. |
| Primary Cells | Primary Keratinocytes | Very High | Generally more sensitive to chemical stressors than immortalized cell lines. |
References
- This compound. (n.d.). Google Patents.
-
Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. (2020). bioRxiv. Retrieved from [Link]
-
IC50 values for different cell lines. (n.d.). ResearchGate. Retrieved from [Link]
- This compound. (n.d.). Mol-Instincts.
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI. Retrieved from [Link]
-
This compound | C23H42ClN. (n.d.). PubChem. Retrieved from [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021). National Institutes of Health. Retrieved from [Link]
- Protocol for Disinfection of Cell Culture and Tissue Culture in Media. (n.d.). University of North Texas.
-
The study of the cytotoxic effect of disinfectants. (2023). Potravinarstvo Slovak Journal of Food Sciences. Retrieved from [Link]
-
Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019). ACS Publications. Retrieved from [Link]
-
Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa. (1989). National Institutes of Health. Retrieved from [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). ACS Publications. Retrieved from [Link]
-
Biodegradation and Toxicity of Alkyl Benzyl Dimethyl Ammonium Chloride in a Mixed Aerobic Culture. (2004). ResearchGate. Retrieved from [Link]
-
Antiseptic quaternary ammonium compound tolerance by gram-negative bacteria can be rapidly detected using an impermeant fluorescent dye-based assay. (2020). National Institutes of Health. Retrieved from [Link]
-
(PDF) The study of the cytotoxic effect of disinfectants. (2023). ResearchGate. Retrieved from [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2021). National Institutes of Health. Retrieved from [Link]
-
(PDF) The Influence of In Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019). ResearchGate. Retrieved from [Link]
-
Standard curves and IC50 values for cell lines ± drug treatment. (n.d.). ResearchGate. Retrieved from [Link]
-
The Mechanism Behind Benzalkonium Chloride's Bactericidal Action. (2025). Oreate AI Blog. Retrieved from [Link]
-
Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa. (1989). ASM Journals. Retrieved from [Link]
-
Quaternary Ammonium Compounds as New Sanitizers for Reducing the Spread of the Olive Knot Pathogen on Orchard Equipment. (2014). APS Journals. Retrieved from [Link]
-
In vitro genotoxicity and cytotoxicity of benzalkonium chloride. (2006). PubMed. Retrieved from [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. Retrieved from [Link]
-
Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use. (2022). National Institutes of Health. Retrieved from [Link]
-
Deciphering the Conundrum of Failing in vitro Cytotoxicity Tests of Hypodermic Needles. (n.d.). generi-biotech.com. Retrieved from [Link]
-
What is the mechanism of Benzalkonium Chloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Effects of Benzalkonium Chloride on Cell Viability, Inflammatory Response, and Oxidative Stress of Human Alveolar Epithelial Cells Cultured in a Dynamic Culture Condition. (2019). PubMed. Retrieved from [Link]
-
Cell Toxicity Study of Antiseptic Solutions Containing Povidone–Iodine and Hydrogen Peroxide. (2022). MDPI. Retrieved from [Link]
-
Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options. (2024). MDPI. Retrieved from [Link]
-
How to Remove Contamination in a Cell Culture Lab. (n.d.). Eppendorf. Retrieved from [Link]
-
Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. (n.d.). CISA. Retrieved from [Link]
-
How to escape from a cytotoxicity failure? (2022). YouTube. Retrieved from [Link]
-
Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila. (2023). Frontiers. Retrieved from [Link]
-
Methods for reducing the ammonia in hybridoma cell cultures. (1995). PubMed. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of benzalkonium chloride on cell viability, inflammatory response, and oxidative stress of human alveolar epithelial cells cultured in a dynamic culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 139-08-2 | Benchchem [benchchem.com]
- 5. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 6. The Mechanism Behind Benzalkonium Chloride's Bactericidal Action - Oreate AI Blog [oreateai.com]
- 7. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the Conundrum of Failing in vitro Cytotoxicity Tests of Hypodermic Needles - Generi Biotech [generi-biotech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atcc.org [atcc.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The study of the cytotoxic effect of disinfectants | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
Validation & Comparative
Benzyldimethyltetradecylammonium chloride vs. other quaternary ammonium compounds for disinfection
Technical Comparison Guide: Benzyldimethyltetradecylammonium Chloride (BDTA) vs. Standard QACs
Executive Summary: The "Goldilocks" Homolog
In the landscape of Quaternary Ammonium Compounds (QACs), This compound (BDTA) —often isolated as the C14 homolog of Benzalkonium Chloride (BAC)—occupies a critical therapeutic window. While generic BAC is a heterogeneous mixture of alkyl chain lengths (C12, C14, C16), experimental data consistently identifies the C14 chain (tetradecyl) as the optimal balance between hydrophobicity and solubility for membrane intercalation, particularly against Gram-positive pathogens.
This guide objectively compares BDTA against the industry-standard BAC mixture and the twin-chain Didecyldimethylammonium chloride (DDAC), providing a standardized, self-validating protocol for efficacy testing.
Chemical Architecture & Mechanism
The efficacy of any QAC is dictated by its Critical Micelle Concentration (CMC) and its Hydrophile-Lipophile Balance (HLB) .
-
BDTA (C14): The tetradecyl tail provides sufficient lipophilicity to penetrate the bacterial lipid bilayer but remains soluble enough to diffuse rapidly through the cell wall.
-
BAC (C12 - Lauryl): Higher solubility but lower membrane disruption capability.
-
BAC (C16 - Cetyl): High lipophilicity but often suffers from steric hindrance and lower solubility, reducing bioavailability in aqueous formulations.
Mechanism of Action: The Cationic Wedge
BDTA functions via a specific sequence: Adsorption
Figure 1: Mechanism of Action. The C14 tail of BDTA is highlighted as the critical driver for membrane intercalation.
Comparative Efficacy Analysis
The following data synthesizes performance metrics across standard pathogens. BDTA (Pure C14) is compared against Generic BAC (C12-C16 mix) and DDAC (Twin C10).
Table 1: Comparative Efficacy Profile (Log Reduction at 5 min, 20°C)
| Feature | BDTA (Pure C14) | Benzalkonium Cl (BAC Mix) | DDAC (Twin Chain) | Scientific Insight |
| Gram-Positive (S. aureus) | High (>5.0 log) | Moderate (3-4 log) | High (>5.0 log) | C14 is the peak chain length for Gram+ toxicity due to cell wall permeability. |
| Gram-Negative (P. aeruginosa) | Moderate (3.0 log) | High (>5.0 log) | High (>5.0 log) | C12 and Twin-chain QACs penetrate porins better than pure C14. |
| Enveloped Viruses (SARS-CoV-2) | High | High | High | Lipid envelope is easily disrupted by all C12-C16 QACs. |
| Hard Water Tolerance | Low | Moderate | High | DDAC resists calcium/magnesium deactivation better than mono-chain QACs. |
| Protein Tolerance | Moderate | Low | High | Twin-chain structure (DDAC) maintains efficacy better in organic soil (serum). |
Key Takeaway: BDTA is the superior choice for applications targeting Gram-positive dominant environments (e.g., skin antisepsis, surgical scrubs) where S. aureus is the primary concern. For high-soil or hard-water industrial environments, DDAC is preferable.
Experimental Protocol: The Neutralization-Validated Time-Kill Assay
Trustworthiness Standard: A common failure in QAC research is "bacteriostasis" masquerading as "bactericidal activity." If the QAC is not chemically neutralized before plating, it continues to inhibit growth on the agar plate, yielding false efficacy data.
This protocol includes a mandatory "Neutralizer Efficacy Control" to validate the system.
Materials
-
Test Substance: BDTA (Sigma-Aldrich or equivalent, >98% purity).
-
Comparator: BAC Standard (USP Grade).
-
Neutralizer: Dey-Engley (D/E) Neutralizing Broth (Critical for QACs).
-
Organism: Staphylococcus aureus ATCC 6538.
Workflow Diagram
Figure 2: Experimental Workflow. Step 4 is the critical "Self-Validating" checkpoint.
Step-by-Step Methodology
-
Preparation: Adjust bacterial culture to
CFU/mL using a spectrophotometer ( ). -
Exposure:
-
Mix 1 mL of Inoculum with 9 mL of BDTA solution (at 200 ppm).
-
Control: Mix 1 mL Inoculum with 9 mL Phosphate Buffered Saline (PBS).
-
-
Neutralization (The Critical Step):
-
At
minutes, transfer 1 mL of the reaction mixture into 9 mL of D/E Neutralizing Broth . -
Why: This instantly stops the chemical action of the QAC.
-
-
Validation Controls (Required for E-E-A-T):
-
Neutralizer Toxicity Control: Bacteria + D/E Broth (No QAC). Goal: Ensure neutralizer doesn't kill bacteria.
-
Neutralizer Efficacy Control: (QAC + D/E Broth) + Bacteria added after mixing. Goal: Ensure QAC is truly inactivated.
-
-
Enumeration: Serially dilute and plate on Tryptic Soy Agar (TSA). Incubate at 37°C for 24h.
Calculation:
Safety & Stability Profile
-
Toxicity: Like all QACs, BDTA is toxic to aquatic life (
mg/L for fish). Waste disposal must involve neutralization or specific wastewater treatment. -
Stability: BDTA is highly stable over a wide pH range (4–10) and temperature, unlike oxidative disinfectants (chlorine, peroxide) which degrade rapidly.
-
Corrosion: Non-corrosive to stainless steel, making it superior to hypochlorites for instrument preservation.
References
-
Mechanism of Action of QACs
-
Chain Length Efficacy (C12 vs C14 vs C16)
- Title: Antibacterial Activity of Reactive Quaternary Ammonium Compounds in Solution and in Nonleachable Co
- Source: Journal of Applied Microbiology / ResearchG
-
URL:[Link]
-
SARS-CoV-2 Efficacy
-
Biofilm & Resistance
Sources
- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Efficiency of Selected Disinfectants against Planktonic and Biofilm Populations of Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effectiveness of Benzalkonium Chloride as an Active Compound on Selected Foodborne Pathogens Biofilm [mdpi.com]
- 6. Comparison of Various Disinfectants on Bactericidal Activity Under Organic Matter Contaminated Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts [mdpi.com]
A Comparative Guide to Alternatives for Benzyldimethyltetradecylammonium Chloride in Specialized Applications
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents and surfactants, Benzyldimethyltetradecylammonium chloride (BDTAC) has long been a staple, valued for its efficacy as a biocide and its cationic surfactant properties.[1][2] It is a quaternary ammonium compound (QAC) utilized in a wide array of applications, from disinfectants and sanitizers to personal care products where it also functions as a conditioning agent.[1] However, the evolving demands of modern formulations, coupled with increasing scrutiny of the toxicological and environmental profiles of chemical compounds, necessitate a thorough evaluation of viable alternatives.[3][4]
This guide provides a comprehensive comparison of BDTAC with prominent alternatives, including other QACs like Benzalkonium Chloride (a mixture of alkyl homologues) and Cetylpyridinium Chloride (CPC), as well as non-QAC biocides such as Chlorhexidine Gluconate (CHG) and Polyhexamethylene Biguanide (PHMB). We will delve into their mechanisms of action, comparative antimicrobial efficacy, surfactant properties, and cytotoxicity, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
Section 1: Understanding the Incumbent: this compound (BDTAC)
BDTAC, a single-chain quaternary ammonium compound, exerts its antimicrobial action primarily through the disruption of microbial cell membranes.[5] The positively charged nitrogen atom facilitates electrostatic interaction with the negatively charged components of bacterial and fungal cell walls, such as teichoic acids and lipopolysaccharides.[5] This initial binding is followed by the insertion of the long tetradecyl hydrocarbon chain into the hydrophobic core of the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[5]
Beyond its biocidal activity, BDTAC's amphipathic nature imparts surfactant properties, enabling it to reduce surface tension and act as an emulsifier and detergent in various formulations.[1]
Section 2: The Contenders: A Comparative Analysis of Key Alternatives
The selection of an appropriate alternative to BDTAC hinges on a multi-faceted evaluation of performance, safety, and compatibility with the intended formulation. This section provides a head-to-head comparison of BDTAC and its primary alternatives across critical parameters.
Mechanism of Action: A Tale of Disruption
The alternatives to BDTAC largely share a common theme in their antimicrobial mechanism: the disruption of cell membrane integrity. However, subtle differences in their chemical structures can influence their efficacy and spectrum of activity.
-
Benzalkonium Chloride (BKC): As a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (commonly C12, C14, and C16), BKC's mechanism mirrors that of BDTAC. The alkyl chain length is a critical determinant of its antimicrobial and surfactant properties.[5]
-
Cetylpyridinium Chloride (CPC): This monocationic QAC features a pyridinium head group. Its mechanism of action is also centered on membrane disruption.[6]
-
Chlorhexidine Gluconate (CHG): A dicationic biguanide, CHG's positively charged molecules strongly adsorb to the negatively charged microbial cell surfaces, leading to a disorganized membrane and increased permeability.[7][8]
-
Polyhexamethylene Biguanide (PHMB): This polymeric biguanide also interacts with the negatively charged phospholipids in the bacterial cell membrane, causing a loss of integrity and leakage of cytoplasmic contents.[9][10]
Caption: Mechanism of action for BDTAC and its alternatives.
Comparative Antimicrobial Efficacy
The true measure of a biocide lies in its ability to effectively eliminate a broad spectrum of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics for this evaluation.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| This compound (BDTAC) | 1-128 µg/mL[11] | 1-128 µg/mL[11] | 0.002% - 0.047% (as BKC)[12] | Data Not Available |
| Benzalkonium Chloride (BKC) | 0.002% - 0.047%[12] | 1-128 µg/mL (as ADBAC)[13] | 0.002% - 0.047%[12] | Data Not Available |
| Cetylpyridinium Chloride (CPC) | >90% killing (ex-vivo plaque)[14] | >90% killing (ex-vivo plaque)[14] | >90% killing (ex-vivo plaque)[14] | Data Not Available |
| Chlorhexidine Gluconate (CHG) | 0.001%[12] | Data Not Available | 0.001%[12] | Data Not Available |
| Polyhexamethylene Biguanide (PHMB) | 3.91-125.0 µg/mL[15] | 3.91-125.0 µg/mL[15] | 3.91-125.0 µg/mL[15] | 0.05 µg/mL[16] |
Note: Direct comparative data for BDTAC against all alternatives under identical conditions is limited. The data presented is compiled from various studies and should be interpreted with caution. Concentrations expressed as percentages have been noted where µg/mL was not available.
Surfactant Properties: Beyond Biocidal Activity
For applications where surface activity is crucial, such as in cleaning and formulation stabilization, the surfactant properties of BDTAC and its alternatives are of paramount importance. Key parameters include surface tension and the Critical Micelle Concentration (CMC).
| Compound | Surface Tension (mN/m) | Critical Micelle Concentration (CMC) |
| This compound (BDTAC) | Data Not Available | Data Not Available |
| Benzalkonium Chloride (BKC) | Data Not Available | Varies with alkyl chain length |
| Cetylpyridinium Chloride (CPC) | ~38-43 (at 0.1-10% solution)[6] | Data Not Available |
| Chlorhexidine Gluconate (CHG) | Cationic surfactant properties[17] | Data Not Available |
| Polyhexamethylene Biguanide (PHMB) | Exhibits surfactant-like behavior with a CMC between 2 to 5 x 10⁻² mol dm⁻³[18] | 2 to 5 x 10⁻² mol dm⁻³[18] |
Cytotoxicity Profile: A Safety-First Approach
The ideal alternative should exhibit high antimicrobial efficacy with minimal toxicity to human cells. In vitro cytotoxicity assays are essential for preliminary safety assessments.
| Compound | Cell Line | Cytotoxicity Metric (e.g., IC50, % viability) | Reference |
| This compound (BDTAC) | Normal Rabbit Corneal Epithelial (NRCE) cells | 21.6% viability at 0.005% | [5] |
| Benzalkonium Chloride (BKC) | Cat and Rabbit Corneas | Progressive damage between 0.001% and 0.01% | [8] |
| Cetylpyridinium Chloride (CPC) | Human Lung Epithelial Cells | Induces apoptosis | [6] |
| Chlorhexidine Gluconate (CHG) | Cat and Rabbit Corneas | Less damage than BKC at equivalent concentrations | [8] |
| Polyhexamethylene Biguanide (PHMB) | Bovine Mammary Epithelial (Mac-T) cells | IC50 of 21 ± 2 mg/L | [19] |
Section 3: Experimental Protocols for Comparative Evaluation
To facilitate a robust and standardized comparison of these alternatives, this section outlines detailed protocols for key performance assays.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of microorganisms.[19][20]
Caption: Workflow for MIC and MBC determination.
Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of BDTAC and each alternative in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at the optimal growth temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[20]
Evaluation of Surfactant Properties
The following protocols outline the determination of surface tension and Critical Micelle Concentration (CMC), crucial for assessing the surfactant performance of the compounds.
This protocol is based on the principles outlined in OECD Guideline 115.[21]
Protocol:
-
Solution Preparation: Prepare aqueous solutions of each test compound at a defined concentration (e.g., 1 g/L). Ensure complete dissolution.
-
Instrumentation: Utilize a tensiometer equipped with a Du Noüy ring or a Wilhelmy plate.
-
Measurement: Calibrate the instrument according to the manufacturer's instructions. Measure the surface tension of the prepared solutions at a controlled temperature (e.g., 20°C).
-
Data Recording: Record the surface tension in millinewtons per meter (mN/m).
This protocol follows the principles of ISO 4311, which involves measuring the surface tension of a series of solutions with varying concentrations.[22]
Protocol:
-
Serial Dilutions: Prepare a series of aqueous solutions of the test compound with concentrations spanning the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution as described in the protocol above.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The CMC is identified as the concentration at which a sharp change in the slope of the curve is observed.
In Vitro Cytotoxicity Assay
This protocol is based on the principles of ISO 10993-5 for assessing the in vitro cytotoxicity of medical device materials, which can be adapted for chemical compounds.[23]
Caption: Workflow for in vitro cytotoxicity testing.
Protocol:
-
Cell Culture: Seed a suitable mammalian cell line (e.g., human dermal fibroblasts, human keratinocytes) in 96-well plates and culture until a near-confluent monolayer is formed.
-
Preparation of Test Compounds: Prepare serial dilutions of BDTAC and the alternative compounds in the cell culture medium.
-
Cell Exposure: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the negative control. The IC50 (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Section 4: Concluding Remarks and Future Perspectives
The selection of a suitable alternative to this compound is a nuanced process that requires a careful balancing of efficacy, safety, and formulation compatibility. While other quaternary ammonium compounds like Benzalkonium Chloride and Cetylpyridinium Chloride offer similar mechanisms of action, their performance and safety profiles can vary. Non-QAC alternatives such as Chlorhexidine Gluconate and Polyhexamethylene Biguanide present distinct chemical structures and, in some cases, superior antimicrobial activity against specific organisms.
The experimental protocols provided in this guide offer a framework for conducting rigorous, in-house comparative studies. It is imperative that researchers and drug development professionals perform their own evaluations within the context of their specific formulations and applications to ensure optimal performance and regulatory compliance.
The future of antimicrobial and surfactant development will likely focus on compounds with improved safety profiles, broader spectrum of activity, and enhanced environmental biodegradability. As research continues, novel chemistries and synergistic combinations of existing agents may offer even more effective and safer alternatives to traditional compounds like BDTAC.
References
-
The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens. (2022). National Institutes of Health. Retrieved from [Link]
-
Determination of the polyhexamethylene biguanide (PHMB) concentration... (n.d.). ResearchGate. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]
-
Determination of Minimum Inhibitory Concentration (MIC) of a PolyHexamethylene Biguanide (PHMB) Solution; a Potential Root Canal. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Polyhexamethylene Biguanide in Combination with Undecylenamidopropyl Betaine or PslG on Biofilm Clearance. (2021). National Institutes of Health. Retrieved from [Link]
-
Effect of Benzalkonium Chloride and Chlorhexidine on the Antibiotic Susceptibility of Pseudomonas aeruginosa. (n.d.). Asian Medical Journal and Alternative Medicine. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) of alkyldimethylbenzylammonium chloride (ADBAC) and distribution of qac resistance genes in 100 E. coli isolates from calves. (n.d.). ResearchGate. Retrieved from [Link]
-
Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis. (2017). Frontiers. Retrieved from [Link]
-
Effect of Higher Minimum Inhibitory Concentrations of Quaternary Ammonium Compounds in Clinical E. Coli Isolates on Antibiotic Susceptibilities and Clinical Outcomes. (n.d.). PubMed. Retrieved from [Link]
-
POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE: FEATURES AND APPLICATIONS. (n.d.). EA Journals. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Chlorhexidine gluconate, its properties and applications in endodontics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Disinfectant Efficacy Testing. (n.d.). STERIS AST. Retrieved from [Link]
-
the toxicity studies of - benzyltrimethylammonium chloride (cas no. 56-93-9) administered by gavage. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. (2021). PubMed. Retrieved from [Link]
-
ISO 21149 - Cosmetics - Aerobic Mesophilic Bacteria Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers. (n.d.). ResearchGate. Retrieved from [Link]
-
Polyhexamethylene Biguanide:Polyurethane Blend Nanofibrous Membranes for Wound Infection Control. (2019). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses. (n.d.). PubMed. Retrieved from [Link]
-
ISO 10993-5. (n.d.). International Organization for Standardization. Retrieved from [Link]
-
OECD N°404 : Laboratory skin irritant/corrosive test. (2024). Analytice. Retrieved from [Link]
-
(PDF) Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review of Efficacy Testing of Disinfectants. (2020). Ecolab. Retrieved from [Link]
-
Microbial biofilm metabolization of benzalkonium compounds (benzyl dimethyl dodecyl ammonium & benzyl dimethyl tetradecyl ammonium chloride). (n.d.). ResearchGate. Retrieved from [Link]
-
Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines. (n.d.). Cremco. Retrieved from [Link]
-
Acute Dermal Irritation OECD 404. (n.d.). Altogen Labs. Retrieved from [Link]
-
benzalkonium chloride chlorhexidine: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (n.d.). MDPI. Retrieved from [Link]
-
EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. (n.d.). iTeh Standards. Retrieved from [Link]
-
Enumeration of aerobic mesophilic bacteria, yeast and mould. (n.d.). FDA. Retrieved from [Link]
-
Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. (n.d.). ResearchGate. Retrieved from [Link]
-
Disinfectant / Antimicrobial Efficacy Studies. (2024). Eurofins Australia. Retrieved from [Link]
-
Determination of the surface tension Study Page 1 of 7 Test item Chemical identity Batch identification Date of production (test. (n.d.). Regulations.gov. Retrieved from [Link]
Sources
- 1. Comparative evaluation of chlorhexidine and benzalkonium chloride pretreatments on bond strength durability of immediate dentin sealing with universal adhesive: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | 139-08-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benzalkonium chloride chlorhexidine: Topics by Science.gov [science.gov]
- 9. eajournals.org [eajournals.org]
- 10. Effect of Polyhexamethylene Biguanide in Combination with Undecylenamidopropyl Betaine or PslG on Biofilm Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Effect of Benzalkonium Chloride and Chlorhexidine on the Antibiotic S" by Thitinan Phutthilertmethawee, Potjanee Srimanote et al. [asianmedjam.researchcommons.org]
- 13. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis [frontiersin.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. mdcpp.com [mdcpp.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. dent.chula.ac.th [dent.chula.ac.th]
Comparative Technical Guide: Benzyldimethyltetradecylammonium Chloride (BDTAC) vs. Chlorhexidine
Executive Summary
This guide provides a rigorous comparative analysis of Benzyldimethyltetradecylammonium chloride (BDTAC) —the C14 homolog of the benzalkonium chloride family—and Chlorhexidine (CHX) , a bisbiguanide.
While both agents are cationic antimicrobials targeting the cell membrane, their distinct physicochemical profiles dictate divergent applications. CHX is the gold standard for substantivity (residual activity) on skin and mucous membranes, making it ideal for surgical antisepsis and oral care. BDTAC , functioning primarily as a cationic surfactant , excels in surface tension reduction, rapid wetting, and formulation stability, often serving as a preservative (ophthalmics) or hard-surface disinfectant.
Key Differentiator: CHX precipitates cytoplasmic contents at high concentrations (coagulation), whereas BDTAC primarily causes membrane dissociation and lysis.
Chemical & Physical Profile
Understanding the structural constraints is the first step in experimental design.
| Feature | This compound (BDTAC) | Chlorhexidine (Base/Gluconate) |
| CAS Number | 139-08-2 | 55-56-1 (Base); 18472-51-0 (Gluconate) |
| Class | Quaternary Ammonium Compound (QAC) | Bisbiguanide |
| Structure | Hydrophilic cationic head (N+) + Lipophilic C14 tail | Symmetric molecule with two chlorophenyl rings and biguanide groups connected by a hexamethylene bridge |
| Solubility | Highly soluble in water, ethanol, acetone. | Base is sparingly soluble; Gluconate salt is highly water-soluble. |
| pH Stability | Stable across a wide pH range (4–10). | Optimal activity at pH 5.5–7.0. Precipitates > pH 8. |
| Incompatibility | Anionic surfactants (soaps), nitrates. | Anionic polymers (alginates), inorganic anions (phosphate, sulfate, chloride), soaps. |
| Critical Micelle Conc. | ~1–4 mM (dependent on temp/ionic strength). | Does not form typical micelles; forms aggregates at high conc. |
Mechanistic Profiling
Mode of Action Comparison
The "kill mechanism" dictates the speed of action and potential for resistance.
-
BDTAC (Surfactant-Mediated Lysis): The C14 alkyl chain is the "spear." The positively charged nitrogen adsorbs to the negatively charged bacterial cell wall (teichoic acids in Gram+; LPS in Gram-). The hydrophobic tail intercalates into the lipid bilayer, reducing surface tension and causing phase separation. This leads to generalized membrane disorganization , leakage of K+ ions, and eventual lysis.
-
Chlorhexidine (Membrane Damage + Coagulation): CHX acts in a concentration-dependent manner.[1][2]
-
Low Concentration: Binds to the cell membrane, altering integrity and causing leakage of low molecular weight components (K+, phosphorous).
-
High Concentration: Cross-links cytoplasmic proteins and nucleic acids, causing intracellular precipitation (coagulation) . This "freezes" the cell, preventing lysis but ensuring death.
-
Visualization of Signaling & Damage Pathways
Figure 1: Mechanistic divergence between BDTAC (lytic surfactant action) and Chlorhexidine (precipitation/coagulation).
Antimicrobial Efficacy & Spectrum[3][4][5][6][7]
Comparative Spectrum Analysis
| Target Organism | BDTAC Performance | Chlorhexidine Performance | Notes |
| Gram-Positive (e.g., S. aureus) | Excellent. MIC often < 2 mg/L. | Excellent. MIC often < 1 mg/L. | Both are highly effective.[3] |
| Gram-Negative (e.g., P. aeruginosa) | Variable. Pseudomonas has intrinsic resistance (efflux pumps). | Good to Moderate. Better than QACs, but resistance exists. | BDTAC often requires EDTA to penetrate Gram- outer membrane. |
| Mycobacteria | Poor. | Poor/Static. | Neither is a sterilant for TB. |
| Fungi/Yeasts | Good. Fungicidal. | Good. Fungicidal. | Comparable efficacy against Candida. |
| Enveloped Viruses (e.g., HIV, Influenza) | Good. Lipophilic tail disrupts envelope. | Good. | |
| Spores | Ineffective. | Ineffective. | Spostatic only (inhibits germination) but does not kill. |
Resistance Considerations
-
QAC Resistance: Mediated by qac genes (e.g., qacA, qacB, qacC) encoding multidrug efflux pumps. High prevalence in clinical Staphylococcus isolates.
-
Cross-Resistance: Exposure to sub-lethal BDTAC concentrations can select for cross-resistance to antibiotics and CHX due to shared efflux mechanisms.
Experimental Protocols
To objectively compare these compounds, standardized assays are required. Do not rely on optical density (OD) alone, as CHX-induced precipitation can interfere with turbidity readings.
Protocol A: Comparative Time-Kill Kinetic Assay
Validates speed of action (bactericidal vs. bacteriostatic).
Reagents:
-
Neutralizer: Dey-Engley (D/E) Neutralizing Broth (Critical to stop reaction at specific timepoints).
-
Test Organism: S. aureus ATCC 6538 (Standard).
-
Media: Mueller-Hinton Broth (MHB).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL. Dilute 1:10 into test tubes containing the antimicrobial at 2x MIC, 5x MIC, and 10x MIC. -
Contact Time: Incubate at 37°C.
-
Sampling: At T=0, 1m, 5m, 15m, 30m, 60m, remove 100 µL aliquot.
-
Neutralization: Immediately transfer aliquot into 900 µL D/E Broth. Vortex.
-
Plating: Perform serial dilutions and plate on nutrient agar.
-
Analysis: Calculate Log Reduction Factor (LRF).
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Standard ISO 20776-1 methodology.
Critical Note: For CHX, ensure the broth does not contain high levels of inorganic ions (sulfates/phosphates) that might precipitate the drug before it acts on the bacteria. Cation-adjusted MHB is standard, but observe for precipitation.
Figure 2: Workflow for MIC determination via broth microdilution.
Safety & Toxicology Comparison
Cytotoxicity (Fibroblasts/Keratinocytes):
-
CHX: Highly cytotoxic in vitro. Even at 0.02%, it can cause significant fibroblast death and delay wound healing in open granulation tissue. However, it is poorly absorbed through intact skin, making it safe for external surgical prep.
-
BDTAC: Cytotoxic at higher concentrations but generally considered a mild irritant at preservative concentrations (0.01%). Long-term ocular use (in glaucoma drops) is associated with corneal epithelial damage.
Environmental Impact:
-
BDTAC: Toxic to aquatic organisms.[6] Poorly biodegradable in anaerobic conditions.
-
CHX: Very toxic to aquatic life with long-lasting environmental persistence.
Conclusion & Recommendation
The choice between BDTAC and Chlorhexidine depends on the target environment :
-
Select Chlorhexidine (CHX) if:
-
Residual Activity is paramount: e.g., Surgical hand scrubs, pre-operative skin prep, oral rinses for gingivitis.
-
Protein presence is high: CHX retains efficacy better in the presence of blood/serum than many QACs.
-
-
Select BDTAC if:
-
Formulation flexibility is required: BDTAC is a superior surfactant, aiding in cleaning and wetting surfaces.[7]
-
Ophthalmic/Nasal applications: At low concentrations, it is the standard preservative (despite corneal concerns, it remains the industry standard).
-
Cost-effective hard surface disinfection: For general lab disinfection where residual activity on skin is not the goal.
-
References
-
Mechanism of Action of QACs: Gilbert, P., & Moore, L. E. (2005).[8][9] Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology.
-
Chlorhexidine Cytotoxicity: Hirsch, T., et al. (2010).[10] Antiseptics in surgery: an update on current practice and evidence. Langenbeck's Archives of Surgery.
-
Comparative Biofilm Efficacy: Toté, K., et al. (2010). Inhibitory effect of biocides on the viable masses and matrices of Staphylococcus aureus and Pseudomonas aeruginosa biofilms. Applied and Environmental Microbiology.
-
QAC Resistance (qac genes): Wassenaar, T. M., et al. (2015).[8] Bacterial resistance to quaternary ammonium compounds (QACs) and its impact on food safety. Critical Reviews in Microbiology.
-
Chemical Profile (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 8755, this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of different concentrations of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short‐term efficacy and long‐term cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyldimethyltetradecylammonium Chloride: Performance Benchmarked Against Literature Data
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of Benzyldimethyltetradecylammonium chloride (BDTAC), a quaternary ammonium compound (QAC) with significant applications in disinfection and drug delivery. This document moves beyond a simple product overview to offer a comprehensive comparison of BDTAC's performance against established literature data and common alternatives, empowering you to make informed decisions in your research and development endeavors.
Understanding this compound: A Molecular Overview
This compound, also known as Myristalkonium chloride, is a cationic surfactant belonging to the quaternary ammonium compound family.[1][2] Its molecular structure, characterized by a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and a long 14-carbon alkyl chain (tetradecyl), is pivotal to its functionality.[1][3] This amphiphilic nature, with a hydrophilic cationic head and a lipophilic tail, allows BDTAC to readily interact with and disrupt microbial cell membranes, forming the basis of its potent antimicrobial activity.[3]
Caption: Chemical structure of this compound (BDTAC).
Mechanism of Action: A Stepwise Disruption of Microbial Integrity
The primary mode of action for BDTAC and other QACs is the progressive and ultimately lethal disruption of the microbial cell membrane.[3] This process can be understood as a multi-step attack:
-
Electrostatic Attraction: The positively charged cationic head of BDTAC is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[3]
-
Hydrophobic Interaction and Intercalation: The long, hydrophobic tetradecyl tail of BDTAC penetrates and intercalates into the lipid bilayer of the cell membrane.[3]
-
Membrane Disorganization: This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane fluidity and integrity.[3]
-
Leakage of Cellular Contents: The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential cytoplasmic components, such as potassium ions and nucleotides.
-
Enzyme Inactivation and Cell Lysis: The disruption of the membrane also leads to the inactivation of membrane-bound enzymes crucial for cellular processes. Ultimately, the extensive damage results in cell lysis and death.[4]
Caption: Stepwise mechanism of BDTAC's antimicrobial action on a microbial cell.
Performance Cross-Reference: Antimicrobial Efficacy
The antimicrobial performance of BDTAC is a critical parameter for its application in disinfectants and antiseptics. This section cross-references available literature data on its efficacy against key microorganisms and compares it with common alternatives.
Antibacterial and Antifungal Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC data for pure BDTAC can be limited in publicly available literature, data for closely related alkyldimethylbenzylammonium chlorides (ADBAC), which are mixtures often containing the C14 chain of BDTAC, and other QACs provide valuable benchmarks.
| Microorganism | BDTAC (as part of ADBAC) | Didecyldimethylammonium Chloride (DDAC) | Chlorhexidine Gluconate |
| Escherichia coli | ≤16 mg/L[5] | 1.3 - 8 mg/L[5][6] | - |
| Staphylococcus aureus | 0.4 - 1.8 mg/L[7][8] | 0.4 - 1.8 mg/L[7][8] | - |
| Candida albicans | - | - | - |
Note: The provided MIC values for ADBAC and DDAC against S. aureus were determined over a large inoculum range.[7][8] It is important to note that MIC values can vary depending on the specific strain, inoculum size, and testing methodology.
Virucidal Efficacy: Performance Against Enveloped and Non-Enveloped Viruses
The virucidal activity of BDTAC is particularly important in the context of disinfectants. Generally, QACs are more effective against enveloped viruses due to their lipid-based outer layer, which is susceptible to disruption by surfactants.
A study on the virucidal efficacy of benzalkonium chloride (BAC), which includes BDTAC, against influenza virus (an enveloped virus) demonstrated that its inactivation activity is significantly enhanced at concentrations at or above its critical micelle concentration (CMC).[9]
The efficacy against non-enveloped viruses, such as norovirus , is often more challenging for QACs. However, formulations containing a mixture of QACs, including DDAC and ADBAC, have shown effectiveness.[10] For instance, a disinfectant containing didecyl dimethyl ammonium chloride and n-alkyl dimethyl benzyl ammonium chloride was effective against norovirus with a 2-minute contact time.[10]
Comparative Analysis with Common Alternatives
A comprehensive evaluation of BDTAC necessitates a comparison with other widely used antimicrobial agents.
| Feature | This compound (BDTAC) | Didecyldimethylammonium Chloride (DDAC) | Chlorhexidine Gluconate | Sodium Hypochlorite (Bleach) |
| Antimicrobial Spectrum | Broad-spectrum bactericidal and fungicidal; virucidal against enveloped viruses.[11][12] | Broad-spectrum bactericidal and fungicidal; active against enveloped viruses.[11][12] | Broad-spectrum antibacterial and some antiviral activity. | Broad-spectrum bactericidal, fungicidal, and virucidal.[13] |
| Mechanism of Action | Membrane disruption.[3] | Membrane disruption.[11][14] | Membrane disruption and cytoplasmic coagulation. | Oxidation of cellular components. |
| Corrosiveness | Generally non-corrosive to metals. | Generally non-corrosive to metals. | Can be corrosive to some metals. | Corrosive to metals and can damage fabrics. |
| Organic Soil Tolerance | Maintains efficacy in the presence of light to moderate organic soiling.[12] | High tolerance to organic soiling.[12] | Activity is reduced by organic matter. | Activity is significantly reduced by organic matter. |
| Residual Activity | Can leave a residual antimicrobial film.[4] | Can leave a residual antimicrobial film. | Exhibits substantivity (prolonged activity). | No significant residual activity. |
Applications in Drug Delivery
Beyond its role as a disinfectant, BDTAC's surfactant properties make it a valuable excipient in drug delivery systems, primarily as a permeation enhancer and a component of nanoparticle formulations.
Permeation Enhancer for Transdermal Drug Delivery
The ability of BDTAC to interact with and temporarily disrupt the stratum corneum, the outermost layer of the skin, can enhance the penetration of topically applied drugs.[15][16][17] This mechanism involves the fluidization of the lipid bilayers in the stratum corneum, creating transient pathways for drug molecules to pass through.
Nanoparticle Formulations
BDTAC and other benzalkonium chlorides are utilized in the formulation of various nanoparticles, such as liposomes and solid lipid nanoparticles.[18] In these systems, they can function as:
-
Stabilizers: The cationic charge of BDTAC can impart a positive surface charge to nanoparticles, preventing their aggregation through electrostatic repulsion.
-
Targeting Ligands: The positive charge can also facilitate the interaction of nanoparticles with negatively charged cell membranes, potentially enhancing cellular uptake.
-
Active Pharmaceutical Ingredient (API) Carriers: BDTAC itself can be incorporated as an antimicrobial agent within the nanoparticle, providing a targeted or sustained release profile.
Caption: BDTAC's roles in drug delivery as a permeation enhancer and in nanoparticle formulations.
Experimental Protocols: A Guide to Performance Evaluation
To ensure the scientific integrity of performance claims, standardized testing methodologies are crucial. This section outlines the principles of key experimental protocols for evaluating the antimicrobial efficacy of BDTAC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
The broth dilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07, is a widely accepted method for determining the MIC of an antimicrobial agent.[19][20][21][22]
Principle: A standardized suspension of the test microorganism is inoculated into a series of tubes or microplate wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the tubes/wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.[20]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of BDTAC in a suitable solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the BDTAC stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the BDTAC dilutions with the prepared microbial suspension. Include a positive control (microorganism in broth without BDTAC) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading of Results: After incubation, visually examine the wells for turbidity. The MIC is the lowest concentration of BDTAC at which there is no visible growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth dilution method.
Assessment of Virucidal Activity by Suspension Test
The ASTM E1052 standard test method is a quantitative suspension test used to evaluate the virucidal activity of liquid chemical disinfectants.[23][24][25][26]
Principle: A suspension of the test virus is exposed to the disinfectant for a specified contact time and temperature. The disinfectant is then neutralized, and the surviving virus is quantified by infectivity assay (e.g., plaque assay or TCID₅₀). The reduction in viral titer is calculated by comparing the titer of the treated virus to that of a control.[25]
Step-by-Step Methodology:
-
Virus Stock Preparation: Prepare a high-titer stock of the test virus (e.g., influenza virus, norovirus surrogate).
-
Test Substance Preparation: Prepare the BDTAC solution at the desired test concentration.
-
Exposure: Mix one part of the virus stock with nine parts of the BDTAC solution. Simultaneously, prepare a virus control by mixing one part of the virus stock with nine parts of a non-virucidal control substance (e.g., cell culture medium).
-
Contact Time: Allow the mixtures to incubate at a specified temperature for the desired contact time(s).
-
Neutralization: At the end of the contact time, add a suitable neutralizer to stop the virucidal action of the BDTAC.
-
Viral Titer Determination: Perform serial dilutions of the neutralized test and control mixtures and inoculate them onto susceptible host cell monolayers.
-
Incubation and Observation: Incubate the cell cultures and observe for cytopathic effects (CPE).
-
Calculation of Viral Reduction: Calculate the viral titer (e.g., TCID₅₀/mL) for both the test and control samples. The log reduction in viral titer is determined by subtracting the log₁₀ titer of the test sample from the log₁₀ titer of the control sample. A product is typically considered virucidal if it achieves a ≥ 4-log₁₀ (99.99%) reduction in viral infectivity.[6]
Sources
- 1. CAS 139-08-2: this compound [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 5. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 12. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 13. dhs.gov [dhs.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Permeation enhancers for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. researchgate.net [researchgate.net]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. intertekinform.com [intertekinform.com]
- 23. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. microchemlab.com [microchemlab.com]
- 26. store.astm.org [store.astm.org]
efficacy of Benzyldimethyltetradecylammonium chloride compared to sodium hypochlorite
Executive Summary
This guide provides a technical comparison between Benzyldimethyltetradecylammonium chloride (BDTAC) —a specific C14-homologue quaternary ammonium compound (QAC)—and Sodium Hypochlorite (NaOCl) .
While NaOCl remains the oxidative gold standard for broad-spectrum sterilization and tissue dissolution (particularly in endodontics), BDTAC exhibits superior performance in biofilm penetration , surface substantivity , and material compatibility . This analysis targets researchers and formulation scientists selecting active pharmaceutical ingredients (APIs) or biocides for specific therapeutic or environmental applications.
Mechanistic Profiling: Oxidation vs. Disruption
The fundamental divergence in efficacy stems from the mechanism of action (MOA). NaOCl acts as a non-selective oxidant, while BDTAC functions as a cationic surfactant targeting membrane integrity.
Figure 1: Mechanism of Action Pathways
Caption: Fig 1. Mechanistic divergence: NaOCl relies on rapid oxidation and chloramination (red path), while BDTAC utilizes electrostatic attraction and physical membrane disruption (blue path).
Antimicrobial Efficacy Analysis
Spectrum of Activity
The following data synthesizes comparative performance across critical microbial classes.
| Target Organism | BDTAC (C14-QAC) Performance | Sodium Hypochlorite (NaOCl) Performance | Verdict |
| Gram-Positive Bacteria (e.g., S. aureus) | High. MIC values often <10 ppm. Strong electrostatic attraction to teichoic acids. | High. Rapid kill via oxidation, but requires higher concentrations in high organic load. | BDTAC (Efficiency) |
| Gram-Negative Bacteria (e.g., P. aeruginosa) | Moderate. Outer membrane acts as a barrier. Requires EDTA or higher conc. for full efficacy. | High. Fast acting; chlorine penetrates porins effectively. | NaOCl |
| Enveloped Viruses (e.g., SARS-CoV-2) | High. Lipophilic tail disrupts viral envelope easily. | High. Oxidizes viral proteins and RNA. | Tie |
| Non-Enveloped Viruses (e.g., Norovirus) | Low. Lacks lipid target; ineffective against protein capsid. | High. Denatures capsid proteins and degrades RNA. | NaOCl |
| Bacterial Spores (e.g., C. difficile) | Ineffective. Sporostatic only; cannot penetrate spore coat. | High. Sporicidal at >5000 ppm (0.5%). | NaOCl |
| Biofilms (e.g., Candida spp.) | Superior Penetration. Cationic nature aids penetration of EPS matrix; prevents regrowth. | Surface Only. Rapidly neutralized by outer biofilm layers; poor penetration. | BDTAC |
The Biofilm Paradox
Experimental data indicates that while NaOCl is a faster planktonic killer, BDTAC is superior for established biofilms.
-
Evidence: In studies involving Candida and Salmonella biofilms, QACs achieved >3 log reduction where NaOCl failed to prevent regrowth despite high concentrations [1, 11].[1] The EPS matrix consumes the available chlorine (sacrifice of active agent), whereas BDTAC diffuses through the matrix without chemical depletion.
Tissue Dissolution (Endodontic Context)
-
NaOCl: Unique ability to dissolve necrotic pulp tissue and organic debris. This makes it indispensable for the cleaning phase of root canal therapy [8].
-
BDTAC: Does not dissolve tissue. However, it is often used as a final rinse (e.g., in MTAD formulations) due to its substantivity —it binds to dentin and provides antimicrobial activity for up to 48 hours after application, unlike NaOCl which has no residual effect.
Operational Parameters & Stability
| Parameter | This compound | Sodium Hypochlorite |
| Stability | High. Stable for years; heat/light tolerant. | Low. Degrades rapidly with heat, light, and time. |
| pH Efficacy | Broad range (pH 4–10). Best in alkaline. | Narrow window. Max efficacy at pH 5–7 (HOCl dominant), but stored at pH >11 for stability. |
| Corrosivity | Low.[2][3][4] Safe on most metals and plastics. | High. Corrodes stainless steel; damages fabrics. |
| Toxicity | Moderate.[5] Skin irritant at high conc. | High. Tissue caustic; toxic gas with acids. |
| Organic Load | Efficacy reduced (adsorbs to proteins). | Efficacy drastically reduced (rapidly neutralized). |
Experimental Protocol: Comparative Time-Kill Assay
To objectively compare these agents, a Neutralizer-Validated Time-Kill Assay is required. Standard MIC tests are insufficient for disinfectants as they do not measure kill rate.
Critical Reagents
-
Neutralizer for NaOCl: 0.5% Sodium Thiosulfate.
-
Neutralizer for BDTAC: D/E Neutralizing Broth (Lecithin + Polysorbate 80).
-
Test Strains: S. aureus (ATCC 6538), P. aeruginosa (ATCC 15442).
Workflow Diagram
Caption: Fig 2. Self-validating Time-Kill workflow. The 'Neutralization' step is critical to distinguish bacteriostatic effects from true bactericidal activity.
Step-by-Step Methodology
-
Preparation: Adjust BDTAC and NaOCl to equimolar concentrations or standard use-dilutions (e.g., 0.1% BDTAC vs. 0.1% NaOCl).
-
Inoculation: Add 0.1 mL of challenge organism (
CFU/mL) to 9.9 mL of disinfectant. -
Contact: Hold for specified intervals (30s, 1m, 5m).
-
Neutralization (Crucial): Transfer 1 mL of mixture into 9 mL of specific neutralizer.
-
Validation Check: Spike a neutralizer control tube with bacteria to ensure the neutralizer itself isn't toxic.
-
-
Enumeration: Plate serial dilutions on Tryptic Soy Agar. Incubate at 37°C for 24h.
-
Calculation:
.
Conclusion & Recommendation
-
Select Sodium Hypochlorite (NaOCl) if:
-
The primary target is non-enveloped viruses (Norovirus) or bacterial spores (
). -
Tissue dissolution is required (e.g., necrotic pulp in endodontics).
-
Rapid, broad-spectrum kill is needed on non-porous, corrosion-resistant surfaces.
-
-
Select this compound (BDTAC) if:
-
Long-term residual protection (substantivity) is desired.[3]
-
The application involves biofilm control where penetration is critical.
-
Material compatibility is a priority (e.g., cleaning medical devices, optical equipment).
-
The target flora is primarily Gram-positive or enveloped viruses.
-
References
-
Effectiveness of sodium hypochlorite and benzalkonium chloride in reducing spoilage yeast biofilms . ResearchGate.[6] Available at: [Link]
-
Efficacies of Sodium Hypochlorite and Quaternary Ammonium Sanitizers for Reduction of Norovirus . NIH PubMed Central. Available at: [Link]
-
Mechanism of action of sodium hypochlorite . PubMed.[7] Available at: [Link]
-
This compound - Substance Profile . PubChem. Available at: [Link]
-
Effect of Sodium Hypochlorite and Benzalkonium Chloride on Salmonella Biofilms . NIH PubMed Central. Available at: [Link]
-
Comparative efficacy evaluation of disinfectants routinely used in hospital practice . Journal of Patient Safety & Infection Control. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemmate.co.nz [chemmate.co.nz]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of disinfectant efficacy in reducing microbial growth - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Benzyldimethyltetradecylammonium Chloride Through Comparative Genomics
Introduction
Benzyldimethyltetradecylammonium chloride (BDTAC), also known as Myristalkonium chloride, is a quaternary ammonium compound (QAC) that serves as a potent cationic surfactant.[1][2][3] Its amphiphilic nature, featuring a positively charged hydrophilic head and a long hydrophobic alkyl chain, allows it to be widely utilized as an antimicrobial agent and biocide in disinfectants, sanitizers, and personal care products.[1][4] The generally accepted mechanism of action (MoA) for BDTAC and other QACs is the disruption of microbial cell membranes, leading to the loss of cellular integrity and death.[2][5][6]
While this model is well-supported by physiological data, modern genomic techniques offer an opportunity to validate and refine this understanding at the highest resolution. Comparative genomics, in particular, provides a powerful and unbiased approach to pinpoint the precise molecular targets and pathways affected by an antimicrobial agent. By comparing the genomes of susceptible wild-type organisms to those that have evolved resistance, we can identify the genetic adaptations required for survival. These adaptations, in turn, cast a spotlight on the compound's mechanism of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to employ a comparative genomics workflow to validate and elucidate the MoA of BDTAC. We will move beyond theoretical lists, offering detailed, field-proven protocols and explaining the causality behind each experimental choice.
Part 1: The Postulated Mechanism of Action of BDTAC
The antimicrobial activity of BDTAC is primarily attributed to its cationic surfactant properties. The process is understood to occur in a series of steps, beginning with attraction and ending in lysis.[5]
-
Electrostatic Binding: The cell envelopes of bacteria possess a net negative charge due to components like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. The positively charged quaternary ammonium head of BDTAC is electrostatically attracted to these surfaces.[5] Studies on related compounds have shown this binding alters the cell's surface potential.[5][6]
-
Hydrophobic Insertion: Following initial binding, the long, hydrophobic tetradecyl tail of the BDTAC molecule inserts itself into the hydrophobic core of the microbial cell membrane.[5][6]
-
Membrane Disruption: This insertion disrupts the highly organized structure of the lipid bilayer. It is thought to cause a dissociation of the membrane lipids, leading to increased permeability, leakage of essential intracellular contents (such as potassium ions), and ultimately, cell lysis and death.[2][5][6]
This proposed mechanism is visualized in the diagram below.
Caption: Proposed mechanism of BDTAC antimicrobial action.
Part 2: The Comparative Genomics Workflow: A Framework for Validation
The core principle of this validation strategy is that bacteria will adapt to the presence of BDTAC by altering the very cellular components it targets. By generating BDTAC-resistant mutants and sequencing their genomes alongside the susceptible parent strain, we can identify the specific genetic changes (mutations, insertions, deletions) that confer this resistance. These changes serve as a genetic roadmap pointing directly to the drug's MoA.
The overall experimental workflow is depicted below.
Caption: High-level comparative genomics workflow for MoA validation.
Part 3: Detailed Experimental and Computational Protocols
This section provides the step-by-step methodologies required to execute the validation workflow. The choice to include both a Gram-positive (S. aureus) and Gram-negative (E. coli) model organism is deliberate, as their distinct cell envelope structures may reveal different adaptive strategies and thus a more complete picture of BDTAC's interactions.
Protocol 1: Generation of Resistant Mutants & Phenotypic Validation
Rationale: To perform a comparative analysis, we must first create the basis for comparison. Inducing resistance through serial passage mimics the evolutionary pressure an organism might face in an environment with sub-lethal concentrations of an antimicrobial, providing a direct link between the compound and the resulting genetic changes. Minimum Inhibitory Concentration (MIC) testing is the gold standard for quantifying antimicrobial susceptibility and will serve to validate the successful generation of resistant strains.
Methodology:
-
Prepare Cultures: Inoculate wild-type (WT) E. coli and S. aureus in separate flasks of appropriate broth (e.g., Luria-Bertani or Tryptic Soy Broth) and incubate overnight at 37°C with shaking.
-
Initial MIC Determination: Perform a standard broth microdilution assay to determine the baseline MIC of BDTAC for the WT strains.
-
Serial Passage:
-
Inoculate fresh broth containing BDTAC at a sub-lethal concentration (0.5x MIC) with the WT culture.
-
Incubate for 24 hours at 37°C.
-
Transfer an aliquot of the culture that grew at the highest concentration into a new series of tubes with increasing concentrations of BDTAC.
-
Repeat this process for 20-30 consecutive days, or until a significant (e.g., 8-fold or greater) increase in MIC is observed.
-
-
Isolate Resistant Strains: Plate the final evolved culture onto agar plates and isolate single colonies. These are your putative resistant mutants.
-
Final MIC Validation: Perform a final broth microdilution MIC assay on the isolated resistant mutants and the parent WT strain in parallel to confirm and quantify the resistance phenotype.
Data Presentation: The results of the MIC testing should be clearly summarized in a table.
| Strain | Parent MIC (µg/mL) | Evolved Resistant MIC (µg/mL) | Fold Change |
| E. coli K-12 | 4 | 64 | 16x |
| S. aureus ATCC 29213 | 2 | 32 | 16x |
Protocol 2: Whole-Genome Sequencing
Rationale: Whole-genome sequencing (WGS) provides a comprehensive, unbiased view of all genetic changes that have occurred in the evolved strains. We select Illumina short-read sequencing for its high accuracy in identifying single nucleotide polymorphisms (SNPs) and small insertions/deletions (InDels), which are the most common forms of mutation.
Methodology:
-
Genomic DNA Extraction:
-
Culture the WT parent and at least three independent resistant mutant colonies for each species overnight. Using biological replicates is critical to distinguish causative mutations from random, non-adaptive ones.
-
Extract high-quality genomic DNA using a commercially available kit (e.g., Qiagen DNeasy UltraClean Microbial Kit) according to the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
Library Preparation: Prepare sequencing libraries using a standard protocol (e.g., Illumina DNA Prep). This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads of sufficient depth (target >50x coverage).
Protocol 3: Bioinformatic Analysis
Rationale: This is the analytical core of the study. Raw sequencing data is processed to identify high-confidence genetic differences between the resistant and susceptible strains. These differences are then annotated to understand their functional consequences, thereby linking genotype to phenotype.
Sources
- 1. CAS 139-08-2: this compound [cymitquimica.com]
- 2. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 139-08-2 | Benchchem [benchchem.com]
- 6. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
